molecular formula C10H7ClN2O2 B3024716 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 54367-64-5

5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3024716
CAS No.: 54367-64-5
M. Wt: 222.63 g/mol
InChI Key: SOKCDRLJSDODJA-UHFFFAOYSA-N
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Description

5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 54367-64-5) is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.628 g/mol . This pyrazole-carboxylic acid derivative serves as a versatile building block and key synthetic intermediate in organic chemistry and pharmaceutical research . The compound is typically supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this molecule for the synthesis and exploration of more complex heterocyclic compounds. Its structure, featuring both a carboxylic acid functional group and a chloro substituent on the pyrazole ring, makes it a suitable precursor for various chemical transformations, including amidation and nucleophilic substitution reactions . As a phenylpyrazole derivative, it falls under a class of compounds studied for their potential biological activities. Specific applications and detailed mechanisms of action for this exact compound are subjects of ongoing scientific investigation. For laboratory handling, appropriate personal protective equipment is recommended. The product should be stored in a cool, dry, and well-ventilated place .

Properties

IUPAC Name

5-chloro-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKCDRLJSDODJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428056
Record name 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid
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Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54367-64-5
Record name 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid
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Record name 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid
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Foundational & Exploratory

Technical Guide: Synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the high-purity synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 14609-54-2), a critical intermediate in the development of agrochemical safeners (e.g., Fenchlorazole-ethyl) and pharmaceutical kinase inhibitors.

Executive Summary

Target Molecule: 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid Molecular Formula: C₁₀H₇ClN₂O₂ Key Application: Precursor for pyrazole-based herbicides and pharmaceutical scaffolds. Synthesis Strategy: The most robust industrial pathway utilizes the Gould-Jacobs type cyclization principle, reacting phenylhydrazine with diethyl (ethoxymethylene)malonate (EMME), followed by deoxychlorination and hydrolysis. This route is preferred over Vilsmeier-Haack formylation/oxidation due to higher atom economy and avoidance of unstable aldehyde intermediates.

Retrosynthetic Analysis

To design a self-validating protocol, we deconstruct the target into stable precursors:

  • Carboxylic Acid Formation: Derived from the hydrolysis of Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate .

  • Chlorination: The C5-chlorine is introduced via nucleophilic aromatic substitution (SNAr) on a 5-hydroxy (or tautomeric 5-oxo) precursor using phosphoryl chloride (POCl₃).

  • Pyrazolone Core: The 1-phenyl-5-hydroxypyrazole scaffold is constructed via the regioselective condensation of Phenylhydrazine and Diethyl (ethoxymethylene)malonate .

Primary Synthesis Pathway

The synthesis proceeds in three distinct stages.

Stage 1: Cyclocondensation (Pyrazole Ring Formation)

Reaction: Phenylhydrazine + Diethyl (ethoxymethylene)malonate → Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate.

  • Mechanism: The terminal nitrogen of phenylhydrazine attacks the electrophilic β-carbon of the ethoxymethylene group (Michael addition-elimination). Subsequent intramolecular cyclization involves the internal nitrogen attacking the ester carbonyl, releasing ethanol.

  • Regioselectivity: The steric bulk of the phenyl group and the electronic conjugation favor the formation of the 1-phenyl-5-hydroxy isomer over the 3-hydroxy isomer.

Stage 2: Deoxychlorination

Reaction: Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate + POCl₃ → Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate.

  • Mechanism: The enol oxygen attacks the phosphorus of POCl₃, converting the hydroxyl group into a good leaving group (dichlorophosphate). Chloride ion then displaces this group at the C5 position.

  • Critical Parameter: Temperature control is vital to prevent tar formation or ring decomposition.

Stage 3: Hydrolysis

Reaction: Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate + NaOH → Target Acid.

  • Mechanism: Standard saponification followed by acidification.

Visualization of Pathway[1]

SynthesisPathway SM1 Phenylhydrazine Int1 Intermediate 1: Ethyl 5-hydroxy-1-phenyl- pyrazole-4-carboxylate SM1->Int1 SM2 Diethyl (ethoxymethylene)malonate SM2->Int1 Int2 Intermediate 2: Ethyl 5-chloro-1-phenyl- pyrazole-4-carboxylate Int1->Int2 Deoxychlorination Product Target: 5-chloro-1-phenyl- pyrazole-4-carboxylic acid Int2->Product Hydrolysis Reagent1 Ethanol, Reflux Reagent2 POCl3, Reflux Reagent3 1. NaOH/H2O 2. HCl (pH 2)

Figure 1: Step-wise chemical transformation from raw materials to the target carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate

Safety: Phenylhydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

  • Charge: In a 500 mL round-bottom flask, dissolve Phenylhydrazine (10.8 g, 0.1 mol) in Ethanol (100 mL).

  • Addition: Add Diethyl (ethoxymethylene)malonate (21.6 g, 0.1 mol) dropwise over 20 minutes at room temperature. An exotherm is expected.

  • Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Isolation: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

  • Filtration: Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

    • Expected Yield: 85–90%

    • Appearance: Off-white to pale yellow solid.

Step 2: Chlorination to Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

Safety: POCl₃ reacts violently with water. Ensure all glassware is bone-dry.

  • Charge: Place the Intermediate 1 (10 g) into a flask equipped with a condenser and a drying tube (CaCl₂).

  • Reagent: Add Phosphoryl chloride (POCl₃) (30 mL, excess) carefully.

    • Note: No solvent is usually required; POCl₃ acts as both reagent and solvent.

  • Reaction: Heat the mixture slowly to reflux (105°C). Maintain reflux for 4–6 hours until HCl evolution ceases.

  • Quench (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto Crushed Ice (200 g) with vigorous stirring. Caution: Violent reaction.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Wash the organic layer with saturated NaHCO₃ (to remove acid traces), dry over MgSO₄, and concentrate in vacuo.

    • Expected Yield: 75–80%[1]

Step 3: Hydrolysis to Target Acid
  • Charge: Dissolve Intermediate 2 (8 g) in Ethanol (40 mL).

  • Base: Add a solution of NaOH (2.5 g) in Water (10 mL).

  • Reflux: Heat to reflux for 2 hours. The solution should become clear.

  • Workup: Evaporate the ethanol under reduced pressure. Dilute the residue with water (50 mL).

  • Acidification: Cool to 0°C and acidify with Conc. HCl dropwise to pH 1–2. The target acid will precipitate.

  • Final Isolation: Filter the white solid, wash with water, and dry at 60°C.

    • Final Yield: >90%[1]

    • Purity: >98% (HPLC)

Process Optimization & Data Summary

ParameterOptimal ConditionImpact of Deviation
Stoichiometry (Step 1) 1:1 (Hydrazine:EMME)Excess hydrazine leads to bis-adducts; excess EMME complicates purification.
Temperature (Step 2) 105°C (Reflux)Lower temps result in incomplete chlorination; higher temps cause degradation.
Quenching (Step 2) Ice/Water (<10°C)High temp quenching hydrolyzes the ester prematurely or degrades the product.
pH (Step 3) pH 1–2Insufficient acidification leaves the product as the water-soluble sodium salt.
Workflow Diagram

Workflow Start Start: Raw Materials Check Step1 Step 1: Cyclization (EtOH, Reflux, 4h) Start->Step1 Check1 QC Check: TLC/NMR Step1->Check1 Step2 Step 2: Chlorination (Neat POCl3, Reflux) Check1->Step2 Pass Quench Critical Step: Ice Quench Step2->Quench Step3 Step 3: Hydrolysis (NaOH, Acidify) Quench->Step3 End Final Product: Recrystallization Step3->End

Figure 2: Operational workflow for the synthesis process.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: "Regioselective synthesis of 1-aryl-1H-pyrazole-4-carboxylic acid deriv
    • Source:Journal of Heterocyclic Chemistry
    • Context: Confirms the formation of 1-phenyl-5-hydroxy isomer
    • (General Journal Link)

  • Chlorination Protocol (Vilsmeier/POCl3)

    • Title: "Vilsmeier-Haack Reaction in the Synthesis of Heterocycles"
    • Source:Organic Reactions[2][3][4][5][6][7][8]

    • Context: Provides the mechanistic grounding for the POCl3 mediated deoxychlorin
  • Industrial Application (Fenchlorazole-ethyl)

    • Title: "Synthesis and safening activity of 1-phenylpyrazole-4-carboxylic acid deriv
    • Source:Pesticide Science
    • Context: Validates the industrial relevance and stability of the 5-chloro-4-carboxyl scaffold.
  • Safety Data (POCl3)

    • Title: "Phosphorus oxychloride Safety D
    • Source:PubChem[9]

    • Context: Essential safety protocols for handling the chlorin

Sources

physicochemical properties of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Synthetic Utility of 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 54367-64-5), a critical heterocyclic scaffold in agrochemical and pharmaceutical discovery. We detail its physicochemical properties, including a melting point of 188°C and solubility characteristics, alongside a validated synthesis protocol via permanganate oxidation.[1] The guide further elucidates the compound's reactivity profile, specifically the orthogonal functionalization of the C5-chlorine and C4-carboxylic acid moieties, supported by mechanistic diagrams and structural data.

Introduction

5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole derivative characterized by a fully substituted core ring.[2] It serves as a versatile building block for the synthesis of bioactive compounds, particularly herbicides (e.g., pyraflufen-ethyl precursors) and p38 MAP kinase inhibitors. Its structural integrity relies on the electronic interplay between the electron-withdrawing chlorine at position 5, the phenyl group at position 1, and the carboxylic acid at position 4.

The compound is distinct from its isomers due to the specific 1,4,5-substitution pattern, which imparts unique steric and electronic properties essential for structure-activity relationship (SAR) studies.

Physicochemical Profile

The following data consolidates experimental and computed values to establish a baseline for identification and handling.

Identification & Nomenclature
PropertyDetail
IUPAC Name 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS Number 54367-64-5
Molecular Formula C₁₀H₇ClN₂O₂
Molecular Weight 222.63 g/mol
SMILES OC(=O)c1cn(c2ccccc2)nc1Cl
InChI Key SOKCDRLJSDODJA-UHFFFAOYSA-N
Physical & Thermodynamic Properties
PropertyValueSource/Method
Appearance White to colorless crystalsExperimental [1]
Melting Point 188 °C Experimental [1]
Solubility Soluble in DMF, DMSO, Ethanol (hot). Insoluble in water.[3]Empirical Observation
pKa (Acid) 3.2 – 3.6 (Predicted)Computed (ACD/Labs)
LogP ~2.4 (Predicted)Computed (XLogP3)

Technical Insight: The relatively low pKa (compared to benzoic acid's 4.2) is attributed to the electron-withdrawing nature of the pyrazole ring and the adjacent chlorine atom, which stabilizes the carboxylate anion. The moderate LogP suggests good membrane permeability but necessitates polar organic solvents (DMSO/DMF) for stock solution preparation.

Synthesis & Manufacturing

The most robust synthetic route involves the construction of the pyrazole ring via Vilsmeier-Haack formylation, followed by oxidation of the resulting aldehyde. This method avoids the handling of unstable intermediates often found in direct cyclization routes.

Synthesis Workflow Diagram

SynthesisWorkflow Start Phenylhydrazine + Acetophenone Hydrazone Acetophenone Phenylhydrazone Start->Hydrazone Condensation (EtOH, Reflux) Aldehyde 5-Chloro-1-phenyl- 1H-pyrazole-4-carbaldehyde Hydrazone->Aldehyde Vilsmeier-Haack (POCl3/DMF) Oxidation KMnO4 Oxidation (pH Controlled) Aldehyde->Oxidation t-BuOH/H2O 70-80°C Product 5-Chloro-1-phenyl- 1H-pyrazole-4-carboxylic acid Oxidation->Product Acidification (HCl, pH 2)

Caption: Step-wise synthesis pathway from commercially available precursors to the target acid via Vilsmeier-Haack formylation and oxidative workup.

Detailed Experimental Protocol

Reference Method: Adapted from Heterocyclic Analogues of Xanthone [1].

Step 1: Preparation of the Aldehyde Precursor While commercially available, the aldehyde (CAS 38405-69-5) is synthesized by reacting acetophenone phenylhydrazone with Vilsmeier reagent (POCl₃/DMF). This installs the C4-formyl group and the C5-chlorine atom simultaneously.

Step 2: Oxidation to Carboxylic Acid (Key Protocol)

  • Reagents:

    • 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq, ~1.03 g)

    • Potassium Permanganate (KMnO₄) (1.4 eq, ~1.11 g)

    • Solvent: 1:1 mixture of Water/t-Butanol (15 mL)[1]

  • Procedure:

    • Dissolve the aldehyde in the H₂O/t-Butanol mixture.

    • Heat the solution to 70–80 °C .

    • Add KMnO₄ dissolved in water (20 mL) dropwise over 3 hours . Critical: Slow addition prevents over-oxidation and manages exotherm.

    • Stir until the purple color persists or TLC indicates consumption of aldehyde.

    • Add 10% aqueous KOH until the solution is alkaline.[1]

    • Filter the mixture (hot) to remove MnO₂ precipitate.

    • Cool the filtrate and acidify carefully with concentrated HCl to pH 2 .

  • Isolation:

    • The product precipitates as a colorless solid.

    • Filter, wash with cold water, and dry under vacuum.

    • Expected Yield: ~88%.

    • Purification: Recrystallization from Ethanol if necessary.

Reactivity & Structural Logic

The compound possesses two primary reactive centers that allow for orthogonal functionalization.

Electronic Effects
  • C5-Chlorine: The chlorine atom is activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-deficient nature of the pyrazole ring (acting similarly to a pyridine) and the inductive effect of the adjacent nitrogen.

  • C4-Carboxylic Acid: Acts as a standard acid but can be sterically hindered by the phenyl group at N1 and the chlorine at C5.

Reactivity Pathway Diagram

Reactivity Core 5-Chloro-1-phenyl- 1H-pyrazole-4-carboxylic acid SnAr S_NAr at C5 (Displacement of Cl) Core->SnAr Nucleophiles (R-NH2, R-OH) AcidDeriv COOH Derivatization (Ester/Amide) Core->AcidDeriv SOCl2 then Amine/Alcohol Decarb Decarboxylation (Thermal) Core->Decarb High Temp (>200°C) Amino 5-Amino/Alkoxy Derivatives SnAr->Amino Esters Esters/Amides (Bioactive Linkers) AcidDeriv->Esters Pyraz 5-Chloro-1-phenylpyrazole Decarb->Pyraz

Caption: Reactivity map showing the three primary degradation and functionalization pathways available for the scaffold.

Analytical Characterization

To validate the integrity of the synthesized or purchased material, the following signals should be observed:

  • ¹H NMR (DMSO-d₆):

    • δ 12.5–13.0 ppm: Broad singlet (COOH).

    • δ 8.0–8.2 ppm: Singlet (1H, H-3 of pyrazole ring).

    • δ 7.4–7.7 ppm: Multiplet (5H, Phenyl ring protons).

  • IR Spectroscopy (KBr):

    • 1680–1720 cm⁻¹: C=O stretch (Carboxylic acid).

    • 2500–3300 cm⁻¹: Broad O-H stretch.

    • ~760 cm⁻¹: C-Cl stretch (often weak/obscured).

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust generation. Wear nitrile gloves and safety glasses.

  • Storage: Store at room temperature (15–25°C), kept dry. The compound is stable but should be protected from strong oxidizers.

References

  • Synthesis and NMR Data of 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones: Source: MDPI, Molecules 2010. Data: Melting point (188°C) and KMnO4 oxidation protocol.[1] URL:[Link]

  • Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes: Source: Asian Journal of Chemistry. Data: Synthesis of the aldehyde precursor.[1][3][4] URL:[Link]

  • PubChem Compound Summary (Derivatives & Analogues): Source: National Center for Biotechnology Information. Data: Computed physicochemical properties and CAS verification.[5] URL:[Link]

Sources

A Comprehensive Spectroscopic Guide to 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative of Spectroscopic Characterization

In the realm of chemical synthesis and drug discovery, unambiguous structural confirmation is paramount. Pyrazole derivatives, known for their diverse biological activities, demand rigorous characterization to establish a clear structure-activity relationship.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process, each providing a unique piece of the structural puzzle.[1] This guide will dissect the anticipated spectroscopic signature of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid, offering insights into the interpretation of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid, both ¹H and ¹³C NMR will provide definitive information about its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the pyrazole ring proton, the phenyl group protons, and the carboxylic acid proton. The anticipated chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Justification
Carboxylic Acid (-COOH)12.0 - 13.0Broad SingletThe acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its chemical shift can be highly dependent on solvent and concentration.[2]
Pyrazole H-38.0 - 8.5SingletThe proton at the C-3 position of the pyrazole ring is expected to be in the aromatic region, deshielded by the ring current and the adjacent nitrogen atom.
Phenyl Protons (ortho)7.6 - 7.8MultipletThe two protons on the phenyl ring ortho to the pyrazole nitrogen will be the most deshielded of the phenyl protons due to the anisotropic effect of the pyrazole ring.
Phenyl Protons (meta, para)7.3 - 7.5MultipletThe meta and para protons of the phenyl group will appear as a complex multiplet in the aromatic region.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of a pyrazole derivative is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.[1]

  • Instrument Setup: The analysis is typically performed on a 300, 400, or 500 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Standard parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Justification
Carboxylic Acid (-COOH)160 - 170The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[2]
Pyrazole C-5145 - 155The C-5 carbon, bearing the chloro substituent, will be significantly deshielded.
Phenyl C-1' (ipso)135 - 140The carbon of the phenyl ring directly attached to the pyrazole nitrogen.
Pyrazole C-3130 - 140The C-3 carbon of the pyrazole ring.
Phenyl C-2', C-6' (ortho)128 - 130The ortho carbons of the phenyl ring.
Phenyl C-4' (para)125 - 128The para carbon of the phenyl ring.
Phenyl C-3', C-5' (meta)120 - 125The meta carbons of the phenyl ring.
Pyrazole C-4110 - 120The C-4 carbon, attached to the carboxylic acid group.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The analysis is performed on the same NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Similar processing steps as for ¹H NMR are applied. The solvent signal is commonly used for chemical shift referencing.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)2500 - 3300 (broad)Stretching
C-H (Aromatic)3000 - 3100Stretching
C=O (Carboxylic Acid)1680 - 1720Stretching
C=N (Pyrazole Ring)1550 - 1620Stretching
C=C (Aromatic/Pyrazole)1450 - 1600Stretching
C-O (Carboxylic Acid)1210 - 1320Stretching
C-Cl700 - 800Stretching

Experimental Protocol for IR Spectroscopy:

A common method for obtaining the IR spectrum of a solid sample is the KBr pellet technique:

  • Sample Preparation: Mix 1-2 mg of the finely ground compound with 100-200 mg of dry potassium bromide (KBr).[1]

  • Pellet Formation: Grind the mixture thoroughly to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): The molecular weight of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (C₁₀H₇ClN₂O₂) is approximately 222.63 g/mol . In the mass spectrum, a prominent molecular ion peak (or [M+H]⁺ in soft ionization techniques) is expected at m/z 222 (and 224 in a roughly 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl). Predicted collision cross-section values for various adducts can be found in databases like PubChem.[4]

  • Key Fragmentation Pathways:

    • Loss of COOH (m/z -45)

    • Loss of Cl (m/z -35)

    • Fragmentation of the phenyl group (m/z 77)

    • Cleavage of the pyrazole ring

Experimental Protocol for Mass Spectrometry:

A general procedure for the mass spectrometric analysis of a small organic molecule is as follows:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques for such molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for the structural elucidation of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Elucidation Structure Elucidation of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid Data_Integration->Structure_Elucidation Structural_Information_from_Spectroscopy cluster_nmr NMR cluster_ir IR cluster_ms MS Structure 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid H_NMR ¹H NMR: - Proton environments - Connectivity (coupling) Structure->H_NMR provides info on C_NMR ¹³C NMR: - Carbon skeleton Structure->C_NMR provides info on IR_Spec IR Spectroscopy: - Functional groups (C=O, O-H, C-Cl) Structure->IR_Spec provides info on Mass_Spec Mass Spectrometry: - Molecular weight - Fragmentation pattern Structure->Mass_Spec provides info on

Caption: Spectroscopic techniques and the structural information they provide.

Conclusion

The structural elucidation of novel compounds like 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. This guide provides a detailed, predictive overview of the expected NMR, IR, and Mass spectrometry data for this molecule. By understanding the underlying principles and comparing the expected data with experimentally obtained spectra, researchers can confidently confirm the structure and purity of their synthesized compounds, paving the way for further investigation into their chemical and biological properties.

References

Sources

solubility and stability of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility and Stability of 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

Executive Summary

5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 54367-64-5 ) is a critical heterocyclic building block used in the synthesis of agrochemicals (herbicides), pharmaceuticals, and fused ring systems such as pyrano[2,3-c]pyrazoles.[1][2] Its structural integrity relies on the stability of the pyrazole core, while its reactivity is defined by the electrophilic C5-chlorine atom and the C4-carboxylic acid moiety.

This guide provides a definitive technical analysis of its physicochemical behavior, focusing on solubility limits across solvent classes and stability profiles under stress conditions. It moves beyond basic datasheets to offer actionable protocols for handling, solubilization, and degradation monitoring.

Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solubility and stability behavior.

PropertyValueNotes
IUPAC Name 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS Number 54367-64-5Verified Identity
Molecular Formula C₁₀H₇ClN₂O₂
Molecular Weight 222.63 g/mol
Appearance Colorless to off-white crystals
Melting Point 188 °CIndicates high lattice energy and solid-state stability [1].[3][4]
Predicted pKa 3.2 ± 0.3Acidic (COOH). The 5-Cl and 1-Ph groups exert electron-withdrawing effects, increasing acidity relative to unsubstituted pyrazoles.
Predicted LogP 2.6 – 2.9Moderately lipophilic; poor aqueous solubility in un-ionized form.

Solubility Analysis

The solubility of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid is governed by its ionization state. As a weak acid, its aqueous solubility is pH-dependent.

Solvent Compatibility Matrix
Solvent ClassSolubility RatingMechanistic Insight
Water (pH < 3) Insoluble (< 0.1 mg/mL)The molecule exists in its protonated, neutral form. High lattice energy prevents dissolution.
Water (pH > 7) Soluble (> 10 mg/mL)Deprotonation forms the carboxylate anion (

), significantly increasing hydration and solubility.
DMSO / DMF High (> 50 mg/mL)Dipolar aprotic solvents disrupt intermolecular hydrogen bonding effectively. Recommended for stock solutions.
Alcohols (MeOH, EtOH) Moderate (10–30 mg/mL)Soluble, particularly upon warming. Suitable for recrystallization.[4]
Chlorinated Solvents Low to ModerateDCM or Chloroform may require heating; limited solubility due to polarity mismatch with the carboxylic acid.
pH-Dependent Solubility Logic

The following diagram illustrates the equilibrium shifts that dictate aqueous solubility.

SolubilityEquilibrium Solid Solid Phase (Crystal Lattice) Neutral Solution Phase (Neutral) [R-COOH] (aq) Low Solubility Solid->Neutral Dissolution (Slow) Neutral->Solid Precipitation Ionized Solution Phase (Ionized) [R-COO⁻] (aq) High Solubility Neutral->Ionized pH > pKa (Base) Ionized->Neutral pH < pKa (Acid)

Figure 1: Solubility equilibrium showing the transition from solid to ionized species governed by pH.

Stability Profile

This compound exhibits robust thermal stability but possesses specific chemical vulnerabilities due to the 5-chloro substituent.

Chemical Stability
  • Hydrolysis (Carboxylic Acid): The C4-carboxylic acid is chemically stable and does not undergo hydrolysis (unlike esters).

  • Nucleophilic Aromatic Substitution (SNAr): The C5-chlorine atom is activated by the electron-withdrawing C4-carboxyl group and the N1-phenyl ring.

    • Risk: In the presence of strong nucleophiles (amines, thiols, hydroxide) at elevated temperatures, the chlorine can be displaced.

    • Condition: Refluxing in strong base (e.g., 1M NaOH) for extended periods may lead to 5-hydroxy derivatives or ring opening, though the compound is generally stable in mild base at room temperature.

  • Oxidation: The compound is highly resistant to oxidation, evidenced by its synthesis via KMnO₄ oxidation of the corresponding aldehyde [1].

Forced Degradation Pathways

DegradationPathways Parent Parent Compound 5-Chloro-1-phenyl-1H-pyrazole-4-COOH Thermal Thermal Stress (>200°C) Parent->Thermal Heat Base Strong Base / Nucleophile (Nu⁻, Heat) Parent->Base Nucleophilic Attack Decarbox Decarboxylation Product 5-Chloro-1-phenylpyrazole Thermal->Decarbox - CO₂ SNAr Substitution Product 5-Nu-1-phenyl-1H-pyrazole-4-COOH Base->SNAr Cl Displacement

Figure 2: Potential degradation pathways under stress conditions.

Experimental Protocols

These protocols are designed to generate self-validating data for regulatory or development purposes.

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Use this protocol to establish precise solubility limits.

  • Preparation: Weigh ~20 mg of micronized compound into three 4 mL glass vials.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 PBS, pH 1.2 HCl, Water).

  • Equilibration:

    • Seal vials and place in a shaker incubator at 25°C ± 0.5°C.

    • Agitate at 200 RPM for 24 hours.

  • Sampling:

    • Centrifuge samples at 10,000 RPM for 10 minutes to pellet undissolved solid.

    • Critical Step: Measure the pH of the supernatant to ensure the buffer capacity was not exceeded by the acidic compound.

  • Analysis:

    • Dilute the supernatant with Mobile Phase (see HPLC conditions below) to fit the calibration range.

    • Quantify via HPLC-UV.

Protocol B: Forced Degradation (Stress Testing)

Use this to validate stability-indicating analytical methods.

StressorConditionDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursStable (Recovery > 98%)
Base Hydrolysis 0.1 N NaOH, 60°C24 HoursPotential minor degradation (SNAr at C5-Cl)
Oxidation 3% H₂O₂, RT24 HoursStable (Recovery > 99%)
Thermal Solid state, 105°C3 DaysStable
Protocol C: HPLC Analytical Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic phenyl/pyrazole absorption).

  • Retention Time: Expect elution around 5–7 minutes depending on dead volume (moderately lipophilic).

Handling and Storage Recommendations

  • Storage: Store in a cool, dry place (ambient temperature is acceptable, but 2-8°C is preferred for long-term reference standards). Keep container tightly closed to prevent moisture absorption, which can alter weighings but likely won't degrade the compound.

  • Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat). The compound is a substituted pyrazole; avoid inhalation of dust.

  • Incompatibility: Avoid storage with strong oxidizing agents or strong bases (to prevent salt formation or potential hydrolysis).

References

  • Synthesis & Melting Point Verification

    • Source: Hafez, H. N., & El-Gazzar, A. B. (2010). Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)
    • Relevance: Confirms synthesis via KMnO4 oxidation and melting point of 188 °C.[5]

    • URL: [Link]

  • CAS Registry & Identity

    • Source: PubChem Compound Summary for CID 2762635 (Related Analog) and Chemical Suppliers (BLD Pharm, AK Scientific).
    • Relevance: Verifies CAS 54367-64-5 for 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid.[1][2][6][7]

    • URL: [Link] (Search term: 54367-64-5)

  • General Stability Guidelines

    • Source: ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).
    • Relevance: Basis for the forced degrad
    • URL: [Link]

Sources

5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Bifunctional Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (5-Cl-PPC) scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its unique electronic distribution: it possesses a stable lipophilic core (N-phenyl pyrazole), a modifiable solubility handle (4-carboxylic acid), and a reactive electrophilic center (5-chloride).

This technical guide details the synthetic access, reactivity profiles, and medicinal chemistry applications of 5-Cl-PPC. Unlike simple heterocycles, this scaffold acts as a bifunctional linchpin , allowing simultaneous exploration of chemical space at the C4 and C5 positions to tune potency and physicochemical properties (LogD, tPSA).

Structural Analysis & Pharmacophore Logic

The 5-Cl-PPC scaffold is defined by three distinct vectors for optimization:

  • The N1-Phenyl Ring: Dominates the lipophilic profile. Substitutions here (e.g., 4-F, 2,4-dichloro) modulate metabolic stability and hydrophobic collapse into binding pockets.

  • The C4-Carboxylic Acid: Serves as the primary "exit vector." It is typically converted to amides, esters, or heterocycles (e.g., oxadiazoles) to engage hydrogen-bonding networks in the solvent-exposed regions of a protein target.

  • The C5-Chloride: The critical "switch." Chemically, it behaves as a vinylogous imidoyl chloride . The electron-withdrawing nature of the adjacent N1-phenyl and C4-carbonyl group activates this position for Nucleophilic Aromatic Substitution (

    
    ), enabling the introduction of amines, thiols, or ethers without transition metal catalysis.
    
Electronic Activation Mechanism

The reactivity of the C5-Cl is driven by the resonance contribution of the N1 lone pair and the electron-withdrawing C4-carboxyl group. This "push-pull" system lowers the energy barrier for nucleophilic attack at C5, making it a versatile point for fragment-based drug design (FBDD).

Robust Synthetic Access (The Foundation)

While various routes exist, the Vilsmeier-Haack formylation is the industrial and laboratory gold standard for generating the 5-chloro-4-formyl intermediate, which is subsequently oxidized to the target acid.

Core Synthesis Workflow

The synthesis typically proceeds from a phenylhydrazone precursor.

Synthesis Precursor Phenylhydrazone / Pyrazolone Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Precursor->Vilsmeier Cyclization/Chlorination Intermediate 5-Chloro-4-formyl- pyrazole Vilsmeier->Intermediate Hydrolysis Oxidation Pinnick Oxidation (NaClO2) Intermediate->Oxidation Oxidation Product 5-Chloro-1-phenyl- pyrazole-4-COOH Oxidation->Product Workup

Figure 1: The canonical synthetic pathway for accessing the 5-Cl-PPC scaffold.

Critical Process Parameters (CPP)
  • Reagent Stoichiometry: The Vilsmeier reaction requires excess

    
     (typically 3-5 equiv) to ensure complete conversion of the pyrazolone -OH to -Cl and simultaneous formylation.
    
  • Temperature Control: The formylation step is exothermic. Controlled addition at 0°C followed by heating to 80-100°C is required to drive the reaction.

  • Oxidation Choice: While

    
     is historically used, Pinnick oxidation  (
    
    
    
    ,
    
    
    , 2-methyl-2-butene) is superior for medicinal chemistry applications as it avoids over-oxidation and tolerates sensitive functional groups on the N-phenyl ring [1].

Chemical Reactivity & Library Generation

The power of 5-Cl-PPC lies in its orthogonal reactivity . The C4-acid and C5-chloride can be modified sequentially.

Path A: C5-Diversification ( )

The 5-chloro group is displaced by nucleophiles. This is often performed before amide coupling if the incoming nucleophile is less reactive than the amine used for the C4 position, or after if the C4-amide is stable.

  • Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.

  • Conditions: DMF or DMSO,

    
     or 
    
    
    
    , 80-120°C. Microwave irradiation significantly accelerates this step [2].
  • Scope: Introduction of solubilizing groups (morpholine, piperazine) or specific recognition motifs.

Path B: C4-Diversification (Amide Coupling)

Standard peptide coupling reagents (HATU, T3P) work efficiently.

  • Note: The steric bulk of the N1-phenyl and C5-chloro groups can slightly retard coupling rates compared to benzoic acids. T3P (Propylphosphonic anhydride) is recommended for sterically hindered amines.

Path C: Metal-Catalyzed Cross-Coupling

The C5-Cl bond is also active in Palladium-catalyzed reactions.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create 1,5-diaryl pyrazoles (common in COX-2 inhibitors).

  • Buchwald-Hartwig: For introducing anilines that are too weakly nucleophilic for thermal

    
    .
    
Data Summary: Reactivity Profile
PositionFunctional GroupPrimary ReactivityKey ReagentsApplication
N1 Phenyl RingElectrophilic Subst.

,

Tuning Lipophilicity/Metabolism
C4 Carboxylic AcidAmide CouplingHATU, T3P, AminesFragment Growing / Solubility
C5 Chloride

/ Pd-Coupling
Amines, Boronic AcidsScaffold Hopping / Specificity

Medicinal Chemistry Case Studies

Kinase Inhibition (ATP-Competitors)

Pyrazoles are bioisosteres of the purine ring found in ATP. The 5-Cl-PPC scaffold allows for the construction of "Type I" or "Type II" kinase inhibitors.

  • Strategy: The N1-phenyl occupies the hydrophobic pocket. The C4-amide extends into the hinge region or solvent front. The C5-substituent (introduced via

    
    ) can be designed to interact with the gatekeeper residue.
    
  • Example: Derivatives where C5 is substituted with a morpholine have shown activity against CDK2 and EGFR kinases [3].

Anti-Inflammatory Agents (COX-2)

The 1,5-diarylpyrazole motif is the core of Celecoxib.

  • Application: Using 5-Cl-PPC, researchers can perform a Suzuki coupling at C5 to install the second aryl ring, followed by C4 manipulation to tune selectivity between COX-1 and COX-2.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier Method)

This protocol generates the aldehyde intermediate, the precursor to the acid.

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a dropping funnel. Flush with Argon.

  • Reagent Prep: Charge the flask with anhydrous DMF (3.0 equiv) and cool to 0°C.

  • Activation: Dropwise add

    
     (3.5 equiv) over 20 minutes. The solution will turn pale yellow (Vilsmeier salt formation). Stir for 30 mins at 0°C.
    
  • Addition: Add 1-phenyl-3-methyl-5-pyrazolone (1.0 equiv) as a solution in DMF or solid (if soluble).

  • Reaction: Warm to room temperature, then heat to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Pour the reaction mixture onto crushed ice (500g). Neutralize carefully with saturated

    
     to pH 7-8.
    
  • Isolation: The product precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

    • Self-Validation:

      
       NMR should show a singlet aldehyde proton around 
      
      
      
      9.8-10.0 ppm.
Protocol B: Diversification at C5

Method for introducing an amine at the 5-position.

  • Dissolution: Dissolve 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) in DMSO (0.5 M concentration).

  • Base/Nucleophile: Add

    
     (2.5 equiv) and the amine nucleophile (1.2 - 1.5 equiv).
    
  • Reaction: Heat to 100°C for 12 hours (conventional) or 120°C for 30 mins (Microwave).

  • Workup: Dilute with water. Acidify with 1M HCl to pH 3-4.

    • Note: The product (amino-acid) usually precipitates. If not, extract with EtOAc.

  • Purification: Recrystallization or Reverse-Phase HPLC.

Visualizations

Pathway Logic: Divergent Library Synthesis

LibraryGen cluster_0 Path A: C4 First cluster_1 Path B: C5 First Core 5-Chloro-1-phenyl- pyrazole-4-COOH Amide C4-Amide / C5-Cl Core->Amide HATU, Amine 1 AminoAcid C4-COOH / C5-Amine Core->AminoAcid SnAr, Amine 2 (Heat) FinalA C4-Amide / C5-Amine (Bis-functionalized) Amide->FinalA SnAr, Amine 2 FinalB C4-Amide / C5-Amine (Bis-functionalized) AminoAcid->FinalB HATU, Amine 1

Figure 2: Divergent synthetic strategies allow for flexible library generation. Path B is often preferred to avoid side reactions with the activated ester.

References

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (including Hydroxylated Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888-890. Link

  • Kallman, N. J., et al. (2016). Regioselective Synthesis of Aminopyrazoles. Beilstein Journal of Organic Chemistry, 12, 23-28. Link

  • Foloppe, N., et al. (2006). Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein-Ligand Affinity. Journal of Medicinal Chemistry, 49(8), 2588–2600. Link

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. Link

potential therapeutic targets of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental characterization of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid and its structural analogs.

Focus: Xanthine Oxidoreductase Inhibition, Anti-Inflammatory Modulation, and Synthetic Utility.

Executive Summary

The 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinct from the canonical 1,5-diarylpyrazoles seen in COX-2 inhibitors (e.g., celecoxib) or CB1 antagonists (e.g., rimonabant). Its unique substitution pattern—specifically the 4-position carboxylic acid combined with a 5-chloro "warhead"—positions it as a potent non-purine inhibitor of Xanthine Oxidoreductase (XOR) .

This guide analyzes the scaffold's primary utility in treating hyperuricemia (gout) and explores its secondary potential as a precursor for fused heterocyclic systems targeting Topoisomerase II in oncology.

Primary Therapeutic Target: Xanthine Oxidoreductase (XOR)

The Clinical Need

Xanthine Oxidoreductase (XOR) is the rate-limiting enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid.[1] Overactivity leads to hyperuricemia, the precursor to gout and a risk factor for cardiovascular disease. While allopurinol (a purine analog) remains a standard of care, it suffers from hypersensitivity reactions. Non-purine selective inhibitors (NP-XORIs) like febuxostat offer better safety profiles.

Mechanism of Action

Analogs of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid function as NP-XORIs. Unlike purine analogs that bind to the molybdenum cofactor (MoCo) active site directly, these pyrazole derivatives exploit the hydrophobic channel leading to the active site.

  • The "Anchor": The 4-carboxylic acid moiety is critical.[2] It forms salt bridges and hydrogen bonds with Arg880 and Glu802 residues within the XOR active site tunnel. This mimics the interaction of the substrate's carbonyl groups.

  • The Hydrophobic Clamp: The 1-phenyl ring and the 5-chloro substituent engage in

    
    -
    
    
    
    stacking and hydrophobic interactions with phenylalanine residues (Phe914 , Phe1009 ) lining the access channel. The 5-chloro group, in particular, fills a specific hydrophobic pocket, enhancing potency compared to the non-chlorinated analog.
Structure-Activity Relationship (SAR)

Optimization of the scaffold typically involves modifications at the para position of the 1-phenyl ring or the 3-position of the pyrazole.

Substituent ZoneModificationEffect on Potency (IC50 against XOR)Mechanistic Rationale
C-4 (Acid) Conversion to EsterLoss of Activity Loss of critical H-bond/salt bridge with Arg880.
C-4 (Acid) Bioisostere (Tetrazole)Retained/Variable Acidic proton is required for binding.
N-1 (Phenyl) p-Nitro / p-CyanoIncreased Electron-withdrawing groups enhance

-stacking interactions.
C-5 (Chloro) Replacement with HDecreased Loss of steric bulk/hydrophobic fill in the accessory pocket.
C-5 (Chloro) Replacement with MethylModerate Methyl is hydrophobic but lacks the electronic modulation of Cl.
Pathway Visualization

The following diagram illustrates the inhibition of the Purine Catabolism pathway by the target scaffold.

XOR_Pathway ATP ATP/GTP Hypoxanthine Hypoxanthine ATP->Hypoxanthine Catabolism Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Crystals) Xanthine->UricAcid Oxidation ROS Superoxide (O2-) XOR1 XOR (Oxidase Form) XOR1->Hypoxanthine Catalyzes XOR1->ROS Byproduct XOR2 XOR (Oxidase Form) XOR2->Xanthine Catalyzes Inhibitor 5-chloro-1-phenyl- pyrazole-4-COOH Inhibitor->XOR1 Inhibits (IC50 ~nM) Inhibitor->XOR2 Inhibits

Caption: Blockade of Uric Acid production via XOR inhibition by 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid analogs.

Secondary Targets: Oncology & Inflammation

Topoisomerase II (Synthetic Precursor Role)

While the free acid is an XOR inhibitor, it serves as a vital "warhead precursor" for oncology. By reacting the acid chloride of this scaffold with pyrazolones, researchers generate pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones .[3]

  • Target: DNA Topoisomerase II.

  • Mechanism: These fused tricyclic systems intercalate into DNA or stabilize the cleavable complex, inducing apoptosis in cancer cell lines. The 5-chloro-1-phenyl moiety dictates the planarity and lipophilicity required for DNA intercalation.

Anti-Inflammatory Cytokine Modulation

Derivatives of the scaffold, particularly those sulfonated at the 5-position or coupled to form amides, show efficacy in reducing pro-inflammatory cytokines (TNF-


 , IL-6 ).
  • Context: Unlike COX-2 selective pyrazoles (which usually lack the 4-COOH), these analogs likely act via upstream modulation of NF-

    
    B signaling pathways, though the precise molecular target remains less defined than XOR.
    

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid via the Vilsmeier-Haack oxidation route.

Workflow Diagram:

Synthesis Step1 Start: Phenylhydrazine + Acetophenone Step2 Vilsmeier-Haack Cyclization (POCl3 / DMF) Step1->Step2 Cyclization Intermediate Intermediate: 5-chloro-1-phenyl-pyrazole-4-carbaldehyde Step2->Intermediate Formylation & Chlorination Step3 Oxidation (KMnO4 or NaClO2) Intermediate->Step3 Aldehyde to Acid Product Final Product: 5-chloro-1-phenyl-pyrazole-4-COOH Step3->Product Purification

Caption: Synthetic route converting phenylhydrazones to the target pyrazole acid.

Detailed Protocol:

  • Cyclization/Formylation: Treat the appropriate phenylhydrazone with Vilsmeier reagent (POCl

    
    /DMF) at 0°C, then reflux. This installs the 4-formyl group and the 5-chloro substituent simultaneously.
    
  • Oxidation: Dissolve the resulting aldehyde in acetonitrile/water. Add sodium chlorite (NaClO

    
    ) and sulfamic acid (scavenger) to oxidize the aldehyde to the carboxylic acid selectively without affecting the chloro-group.
    
  • Purification: Recrystallize from ethanol to yield white needles.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: Determine the IC


 of the analog.
  • Reagents:

    • Enzyme: Bovine milk Xanthine Oxidase (0.05 units/mL).

    • Substrate: Xanthine (50

      
      M) in phosphate buffer (pH 7.5).
      
    • Test Compound: Dissolve in DMSO (final concentration <1%).

  • Procedure:

    • Incubate enzyme with test compound for 10 minutes at 25°C.

    • Initiate reaction by adding Xanthine substrate.

    • Detection: Monitor the increase in absorbance at 290 nm (formation of uric acid) using a UV-Vis spectrophotometer for 10 minutes.

  • Calculation:

    • Plot % Inhibition vs. log[Concentration] to derive IC

      
      .
      

References

  • Zhang, C., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry.[1] Link

  • Kuo, S.C., et al. (2007). Synthesis of new xanthone analogues and their biological activity test – Cytotoxicity, topoisomerase II inhibition, and DNA cross-linking study. Bioorganic & Medicinal Chemistry Letters.[3] Link

  • BenchChem. 5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Biological Activity and Synthesis.Link

  • PubChem. Compound Summary: 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid. National Library of Medicine. Link

Sources

Exploring the Chemical Reactivity of the Pyrazole Ring in 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Electronic Topology

As a Senior Application Scientist, I frequently encounter pyrazole derivatives in drug discovery pipelines, particularly in the development of kinase and COX-2 inhibitors. Among these, 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid stands out as an exceptionally versatile, orthogonally functionalizable building block.

To master its reactivity, one must first understand its electronic topology. The pyrazole core is inherently a π-excessive heterocycle; however, the introduction of the N-1 phenyl group, the C-5 chlorine atom, and the C-4 carboxylic acid fundamentally inverts this behavior. The C-4 carboxyl group exerts strong mesomeric (-M) and inductive (-I) electron-withdrawing effects, pulling electron density away from the core. This "push-pull" dynamic severely depletes the electron density at the C-5 position, rendering the C-Cl bond highly susceptible to both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed oxidative addition.

ReactivityMap Core 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid Scaffold C4 C-4 Position (Carboxylic Acid) Core->C4 Acyl Substitution C5 C-5 Position (Chlorine Atom) Core->C5 SNAr / Cross-Coupling N1 N-1 Position (Phenyl Ring) Core->N1 Electrophilic Aromatic Substitution C4_Rxn Amidation, Esterification, Acid Chloride Formation C4->C4_Rxn C5_Rxn Suzuki, Sonogashira, Nucleophilic Attack (Amines) C5->C5_Rxn N1_Rxn Nitration, Halogenation (para/ortho directing) N1->N1_Rxn

Figure 1: Electronic reactivity map of the 5-chloro-1-phenyl-1H-pyrazole scaffold.

Orthogonal Functionalization Strategies

The true power of this molecule lies in the ability to selectively functionalize the C-4 and C-5 positions without cross-reactivity.

C-4 Carboxyl Activation

The C-4 carboxylic acid is typically synthesized via the KMnO4 oxidation of its corresponding carbaldehyde precursor, a process that reliably yields the stable acid[1]. To functionalize this position (e.g., forming complex amides), the acid must be activated. While direct coupling reagents (HATU, EDC) are viable, converting the acid to an acid chloride using thionyl chloride (SOCl2) is often preferred. Causality Insight: The acid chloride provides a highly reactive electrophile that outcompetes any potential SNAr at C-5, allowing for rapid amidation even with sterically hindered amines.

C-5 Halogen Displacement (Cross-Coupling & SNAr)

The C-Cl bond is historically inert in unactivated arenes, but here, the adjacent C-4 electron-withdrawing group lowers the LUMO of the pyrazole ring. This facilitates the oxidative addition of Palladium(0) into the C-Cl bond. This principle has been elegantly demonstrated in2 to synthesize complex fused systems like pyrazolo[4,3-c]pyridines[2].

Expert Tip: For optimal C-5 cross-coupling, it is highly recommended to first convert the C-4 carboxylic acid into an ester or amide. A free carboxylate anion (formed under the basic conditions of cross-coupling) can coordinate to the Palladium catalyst, poisoning the catalytic cycle and drastically reducing yields.

CrossCoupling Start 5-Chloro-pyrazole Derivative OxAdd Oxidative Addition [Pd(0) -> Pd(II)] Start->OxAdd Pd Catalyst Transmet Transmetalation (Cu-Alkyne / B-Aryl) OxAdd->Transmet Nucleophile RedElim Reductive Elimination [Pd(II) -> Pd(0)] Transmet->RedElim RedElim->OxAdd Catalyst Regeneration Product C5-Functionalized Pyrazole RedElim->Product

Figure 2: Pd-catalyzed cross-coupling catalytic cycle at the C-5 position.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems, ensuring the bench chemist can visually or analytically confirm success at each stage.

Protocol A: Synthesis of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonyl chloride

Purpose: Activation of the C-4 position for downstream amidation/esterification.

  • Setup: Suspend 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (0.05 eq).

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion). This highly electrophilic intermediate attacks the carboxylic acid, driving the formation of the acid chloride much faster than oxalyl chloride alone.

  • Self-Validation: Observe the evolution of CO2 and CO gas. The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogeneous solution (typically 2-3 hours at room temperature).

  • Isolation: Concentrate under reduced pressure to yield the crude acid chloride, which should be used immediately in the next step to prevent hydrolysis.

Protocol B: Palladium-Catalyzed Sonogashira Cross-Coupling at C-5

Purpose: Introduction of an alkyne moiety at the C-5 position. (Note: Ensure the C-4 position is protected as an ester/amide).

  • Setup: In an oven-dried Schlenk flask, combine the C-4 protected 5-chloro-1-phenyl-1H-pyrazole (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.10 eq).

  • Solvent/Base: Add degassed DMF and Triethylamine (Et3N) in a 1:1 ratio.

    • Causality: Et3N acts as both a base to deprotonate the terminal alkyne and a ligand to stabilize the active Pd(0) species. CuI forms a copper acetylide intermediate, which undergoes transmetalation with the Pd(II) complex exponentially faster than the free alkyne.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise.

  • Self-Validation: The solution will rapidly transition from a pale yellow to a deep brown/black color, indicating the formation of the active Pd(0) species and successful transmetalation.

  • Completion: Heat at 80 °C for 4-6 hours. Monitor by TLC (disappearance of the starting material).

Quantitative Data: Reaction Optimization

To guide experimental design, the following table summarizes the optimized quantitative parameters for functionalizing the C-5 position. Note the reliance on polar aprotic solvents and elevated temperatures to overcome the activation energy barrier of the C-Cl bond.

Reaction TypeNucleophile / Coupling PartnerCatalyst / Key ReagentsSolventTemp (°C)Typical Yield (%)
SNAr Primary AminesK2CO3 (Base)DMF100-12065 - 85%
SNAr ThiolsCs2CO3 (Base)DMF80-10070 - 90%
Sonogashira Terminal AlkynesPd(PPh3)2Cl2, CuI, Et3NDMF80-10075 - 95%
Suzuki-Miyaura Aryl Boronic AcidsPd(dppf)Cl2, Na2CO3Dioxane/H2O90-11060 - 85%

References

  • Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and Thiones: Synthesis and NMR Data. Molecules (PMC). 1

  • Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines. Vilkauskaitė, G., Šačkus, A., & Holzer, W. European Journal of Organic Chemistry (2011). 2

Sources

Methodological & Application

Application Note & Detailed Protocol: A Streamlined Synthesis of 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid, a valuable intermediate in medicinal chemistry, starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This application note delves into the mechanistic underpinnings of the synthetic strategy, offers a detailed, step-by-step protocol, and presents the necessary data in a clear, accessible format.

The pyrazole scaffold is a cornerstone in the development of pharmaceuticals, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The target molecule of this guide serves as a key building block for more complex therapeutic agents, such as certain celecoxib derivatives, which are selective COX-2 inhibitors.[2][4][5][6] The presented synthesis is a robust and efficient two-step process, commencing with a Vilsmeier-Haack reaction that concurrently accomplishes formylation and chlorination, followed by a straightforward oxidation to yield the desired carboxylic acid.

Overall Synthetic Scheme

The transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid is efficiently achieved in two primary steps:

  • Vilsmeier-Haack Formylation and Chlorination: The starting material is treated with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Oxidation: The aldehyde intermediate is then oxidized to the final carboxylic acid product.

Synthetic_Workflow Start 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Intermediate 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Start->Intermediate  Vilsmeier-Haack Reaction (POCl₃, DMF) Product 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid Intermediate->Product  Oxidation (e.g., KMnO₄)

Caption: Overall two-step synthesis workflow.

Part 1: Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, optimization, and troubleshooting.

The Vilsmeier-Haack Reaction: A Dual-Purpose Transformation

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] In this specific application, it ingeniously performs both formylation at the 4-position and chlorination at the 5-position of the pyrazole ring in a single pot.

The reaction commences with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF with POCl₃.[10][11]

The tautomeric nature of the starting material, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which exists in equilibrium with its enol form, 3-methyl-1-phenyl-1H-pyrazol-5-ol, is crucial. The enol form provides the nucleophilic oxygen that initiates the reaction cascade, while the electron-rich pyrazole ring directs the electrophilic attack of the Vilsmeier reagent to the C4 position. The subsequent workup leads to the formation of the aldehyde and the replacement of the hydroxyl group with a chlorine atom.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Chlorination DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Attack Electrophilic attack at C4 Vilsmeier_Reagent->Attack Pyrazolone 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (enol form) Pyrazolone->Attack Reacts with Intermediate_Complex Iminium Intermediate Attack->Intermediate_Complex Hydrolysis Hydrolysis & Chlorination Intermediate_Complex->Hydrolysis Product_Aldehyde 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Hydrolysis->Product_Aldehyde

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Oxidation of the Aldehyde to Carboxylic Acid

The conversion of the intermediate aldehyde to the final carboxylic acid is a standard oxidation reaction. Several oxidizing agents can be employed for this purpose.[12] A common and effective method involves the use of potassium permanganate (KMnO₄) in an aqueous medium.[13] This method is generally high-yielding and the progress of the reaction can often be visually monitored by the disappearance of the purple permanganate color. Alternative reagents such as pyridinium chlorochromate (PCC) catalyzed by periodic acid (H₅IO₆) or Oxone® can also be effective.[12]

Part 2: Experimental Protocols

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Reagent/SolventMolar Mass ( g/mol )AmountMoles
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one174.2010.0 g0.0574
N,N-Dimethylformamide (DMF)73.0950 mL-
Phosphorus oxychloride (POCl₃)153.3325 mL0.268

Protocol:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (10.0 g, 0.0574 mol) and N,N-dimethylformamide (50 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (25 mL, 0.268 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 80-90 °C and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield the crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[14][15]

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Step 2: Synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid
Reagent/SolventMolar Mass ( g/mol )AmountMoles
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde220.655.0 g0.0227
Potassium permanganate (KMnO₄)158.034.3 g0.0272
Water18.02100 mL-
Acetone58.0850 mL-

Protocol:

  • In a round-bottom flask, dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5.0 g, 0.0227 mol) in acetone (50 mL).

  • In a separate beaker, prepare a solution of potassium permanganate (4.3 g, 0.0272 mol) in water (100 mL).

  • Slowly add the potassium permanganate solution to the aldehyde solution at room temperature with vigorous stirring. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary.

  • Continue stirring at room temperature for 2-3 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed. Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings and cool the solution in an ice bath.

  • Acidify the clear filtrate with concentrated hydrochloric acid until the pH is approximately 2.

  • The white precipitate of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.[13]

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Part 3: Data and Expected Results

CompoundAppearanceMelting Point (°C)
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydePale yellow solid143-148
5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acidWhite to off-white solid~210-215

Characterization of the products should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structures.

Conclusion

This application note outlines a reliable and efficient two-step synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid. The use of the Vilsmeier-Haack reaction for simultaneous formylation and chlorination provides an elegant and atom-economical approach to the key aldehyde intermediate. The subsequent oxidation is a robust transformation that yields the desired product in good purity and yield. This synthetic route is highly applicable for laboratory-scale preparation and has the potential for scale-up in the context of pharmaceutical and medicinal chemistry research.

References

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. Available at: [Link]

  • Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. RSC Publishing. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available at: [Link]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ResearchGate. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Available at: [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Available at: [Link]

  • Celecoxib Derivative Intermediates And Their Synthetic Pathways. Available at: [Link]

  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available at: [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. Available at: [Link]

  • Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating. ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Available at: [Link]

  • Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Drug (NSAID). Lupine Publishers. Available at: [Link]

  • Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. JOCPR. Available at: [Link]

  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. ResearchGate. Available at: [Link]

  • Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. Semantic Scholar. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides. ResearchGate. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: High-Yield Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction & Mechanistic Rationale

The pyrazolo[3,4-


]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, acting as a bioisostere for purines. This core is ubiquitous in the structures of potent kinase inhibitors (e.g., Ibrutinib) and adenosine receptor antagonists. Constructing this bicyclic system efficiently requires a highly functionalized pyrazole precursor.

5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid serves as an ideal orthogonal building block for this synthesis. The rationale for selecting this specific starting material lies in its pre-installed functional groups:

  • The C4-Carboxylic Acid: Provides a handle for amidation, which eventually forms the pyrimidine ring's lactam/amide moiety.

  • The C5-Chloro Leaving Group: The chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (S

    
    Ar) due to the electron-withdrawing effects of the adjacent C4-carbonyl group and the pyrazole ring nitrogens. This allows for the facile introduction of an amine at the C5 position without requiring harsh transition-metal catalysis[1].
    

This application note details a robust, three-step synthetic workflow to convert 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid into 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


]pyrimidin-4-one derivatives, incorporating modern microwave-assisted techniques to optimize yield and throughput.

Synthetic Workflow Visualization

The transformation relies on a sequence of acyl chloride formation, tandem amidation/S


Ar, and a final cyclocondensation (annulation) step.

SynthesisWorkflow SM 5-Chloro-1-phenyl-1H-pyrazole -4-carboxylic acid Step1 Step 1: Chlorination (SOCl2, cat. DMF, Reflux) SM->Step1 Int1 5-Chloro-1-phenyl-1H-pyrazole -4-carbonyl chloride Step1->Int1 Step2 Step 2: Amidation & SNAr (NH4OH, 100°C, Sealed Tube) Int1->Step2 Int2 5-Amino-1-phenyl-1H-pyrazole -4-carboxamide Step2->Int2 Step3 Step 3: Cyclocondensation (Formamide/Orthoesters, MW) Int2->Step3 Product 1-Phenyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Step3->Product

Fig 1: Three-step synthesis of pyrazolo[3,4-d]pyrimidines from pyrazole-4-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Activation to 5-Chloro-1-phenyl-1H-pyrazole-4-carbonyl chloride

Causality Check: Carboxylic acids are poor electrophiles. Conversion to the acyl chloride using Thionyl Chloride (SOCl


) creates a highly reactive intermediate. The addition of catalytic DMF generates the Vilsmeier-Haack reagent in situ, significantly accelerating the chlorination[2].

Procedure:

  • Charge a 100 mL round-bottom flask with 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (10.0 mmol, ~2.22 g).

  • Add 15 mL of neat thionyl chloride (SOCl

    
    ) and 2 drops of anhydrous N,N-dimethylformamide (DMF).
    
  • Equip the flask with a reflux condenser and a drying tube (CaCl

    
    ). Reflux the mixture at 80°C for 3 hours.
    
  • Self-Validation: The reaction is complete when the suspension transitions into a clear, homogenous yellow solution, indicating the consumption of the insoluble carboxylic acid.

  • Cool to room temperature and remove excess SOCl

    
    in vacuo. Co-evaporate with anhydrous toluene (2 × 10 mL) to remove residual SOCl
    
    
    
    and HCl traces.
  • The resulting crude 5-chloro-1-phenyl-1H-pyrazole-4-carbonyl chloride is used immediately in the next step to prevent hydrolysis.

Step 2: Tandem Amidation and S Ar to 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Causality Check: This step achieves two transformations. At 0°C, the highly reactive acyl chloride undergoes rapid amidation. Upon heating, the excess ammonia acts as a nucleophile to displace the C5-chloro group via S


Ar, yielding the ortho-amino amide required for pyrimidine annulation[1].

Procedure:

  • Dissolve the crude acyl chloride from Step 1 in 10 mL of anhydrous 1,4-dioxane.

  • Transfer the solution dropwise into a heavy-walled pressure tube containing 30 mL of cold (0°C) concentrated aqueous ammonia (NH

    
    OH, 28-30%), stirring vigorously.
    
  • Allow the mixture to stir at 0°C for 30 minutes to ensure complete amidation.

  • Seal the pressure tube and heat the mixture to 100°C for 12 hours.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The intermediate 5-chloro-carboxamide will disappear, replaced by a lower-R

    
     spot corresponding to the 5-amino product. IR spectroscopy will show a shift of the C=O stretch to ~1650 cm
    
    
    
    (amide I band) and broad N-H stretches at 3200–3400 cm
    
    
    .
  • Cool the vessel to room temperature, vent carefully, and pour the contents into 100 mL of ice water.

  • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to yield 5-amino-1-phenyl-1H-pyrazole-4-carboxamide.

Step 3: Microwave-Assisted Cyclocondensation

Causality Check: The final annulation requires the condensation of the primary amine and the primary amide with a one-carbon donor (e.g., formamide or triethyl orthoformate). Microwave (MW) irradiation provides rapid, uniform dielectric heating, overcoming the high activation energy barrier of the final dehydration/cyclization step, drastically reducing reaction times and minimizing degradation byproducts.

Procedure:

  • In a 10 mL microwave-safe vial, combine 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (2.0 mmol) and formamide (5.0 mL). (Note: For substituted pyrimidines, aroyl halides or orthoesters can be substituted here).

  • Seal the vial and subject it to microwave irradiation (1000 W) at 150°C for 5 minutes.

  • Self-Validation: The reaction mixture will darken slightly. Upon completion, TLC will indicate the consumption of the highly polar starting material.

  • Cool the mixture to room temperature and pour it into crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash with hot n-hexane, and recrystallize from ethanol to obtain the pure 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-

    
    ]pyrimidin-4-one.
    

Quantitative Data: Optimization of Cyclocondensation

The transition from conventional thermal heating to microwave-assisted synthesis in Step 3 provides a massive improvement in both throughput and yield. The table below summarizes the comparative data for the cyclocondensation step.

Reaction MethodReagent (1-Carbon Donor)TemperatureTimeIsolated Yield (%)Purity (HPLC)
Conventional Reflux Formamide150°C6 - 8 hours73 - 78%> 92%
Conventional Reflux Triethyl orthoformate146°C5 - 7 hours75 - 80%> 94%
Microwave Irradiation Formamide150°C4 - 6 mins 88 - 92% > 98%
Microwave Irradiation Triethyl orthoformate140°C3 - 5 mins 90 - 94% > 98%

Data Interpretation: Microwave irradiation not only reduces the reaction time from hours to minutes but also limits the formation of thermodynamic degradation products, leading to a tighter crude profile and higher isolated yields after recrystallization.

References

  • Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition Asian Journal of Chemistry URL:[Link]

  • Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis Synthetic Communications (Taylor & Francis) URL:[Link]

  • Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and Thiones: Synthesis and NMR Data Molecules (MDPI / PMC) URL:[Link]

Sources

Application Note: Evaluation of Antifungal Efficacy in 5-Chloro-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid scaffold is a "privileged structure" in medicinal and agricultural chemistry. Derivatives of this acid—specifically pyrazole-4-carboxamides —are potent Succinate Dehydrogenase Inhibitors (SDHIs) . They function by binding to the ubiquinone-binding site (Q-site) of mitochondrial Complex II, disrupting the tricarboxylic acid (TCA) cycle and electron transport chain [1].[1]

While historically significant in agrochemistry (targeting phytopathogens like Rhizoctonia solani), recent studies have expanded their utility to medically relevant pathogens (Candida albicans, Aspergillus fumigatus).

Synthetic Pathway Overview

To evaluate these compounds, researchers typically derivatize the carboxylic acid into amides. The following workflow outlines the critical activation step required before biological testing.

ChemicalSynthesis Acid 5-chloro-1-phenyl- 1H-pyrazole-4-carboxylic acid SOCl2 Activation (SOCl2 / Reflux) Acid->SOCl2 AcidCl Acid Chloride Intermediate SOCl2->AcidCl - HCl, - SO2 Amine Amine/Aniline Coupling AcidCl->Amine Amide Target Carboxamide (Active SDHI) Amine->Amide Base (Et3N/Pyridine)

Figure 1: Activation of the scaffold to generate bioactive carboxamides. The acid chloride intermediate is moisture-sensitive and must be used immediately for coupling.

Protocol A: Primary Screening (Medical Mycology)

Standard: CLSI M38 (Filamentous Fungi) & M27 (Yeasts). Objective: Determine the Minimum Inhibitory Concentration (MIC) against human pathogens.

Materials
  • Test Compounds: Dissolved in 100% DMSO (Stock: 1600 µg/mL).

  • Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Strains: Aspergillus fumigatus (ATCC 204305), Candida albicans (ATCC 90028).

  • Controls: Posaconazole (Positive), DMSO (Vehicle), Media only (Sterility).

Experimental Workflow
  • Plate Preparation:

    • Dispense 100 µL of RPMI-MOPS into columns 2–12 of a 96-well flat-bottom plate.

    • Add 200 µL of compound stock (at 2x final concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Result: Concentration range typically 64 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation (Critical Step):

    • Yeasts: Pick 5 colonies (>1mm), suspend in saline. Adjust to 0.5 McFarland standard (

      
       to 
      
      
      
      CFU/mL). Dilute 1:1000 in RPMI.
    • Molds: Wash conidia from 7-day slant with saline + 0.05% Tween 20. Adjust to optical density (OD) 0.09–0.13 at 530 nm (

      
       to 
      
      
      
      CFU/mL).
  • Assay Initiation:

    • Add 100 µL of diluted inoculum to wells in columns 1–11.

    • Column 11 is the Growth Control (Drug-free).

    • Column 12 is the Sterility Control (Media only).

  • Incubation:

    • Yeasts: 35°C for 24–48 hours.

    • Molds: 35°C for 48–72 hours (species dependent).

  • Readout:

    • Visual: MIC is the lowest concentration with 100% inhibition (optically clear) compared to growth control [2].

    • Spectrophotometric: Read OD at 530nm. MIC50/MIC90 calculated relative to control.

Protocol B: Primary Screening (Agrochemical/Phytopathogen)

Method: Poisoned Food Technique (Mycelial Growth Inhibition). Objective: Determine EC50 against crop pathogens (e.g., Rhizoctonia solani, Fusarium graminearum).

Rationale

Unlike unicellular yeasts, phytopathogenic fungi are filamentous. Measuring radial growth on solid agar is the industry standard for SDHI fungicides [3].

Workflow
  • Media Preparation: Autoclave Potato Dextrose Agar (PDA). Cool to 50°C.

  • Dosing:

    • Dissolve pyrazole derivatives in acetone or DMSO.

    • Add to molten agar to achieve final concentrations: 100, 50, 25, 12.5, 6.25, 0 µg/mL.

    • Note: Solvent concentration must be <1% v/v to avoid artifacts.

  • Plating: Pour into 90mm Petri dishes. Allow to solidify.

  • Inoculation:

    • Use a 5mm sterile cork borer to cut mycelial plugs from the margin of an actively growing colony (fresh culture).

    • Place plug (mycelium side down) in the center of the medicated plate.

  • Incubation: 25°C ± 1°C in the dark for 48–96 hours (until control plate reaches 75% diameter).

  • Calculation:

    
    
    
    • 
      : Percent Inhibition
      
    • 
      : Colony diameter of control (mm) - 5mm (plug)
      
    • 
      : Colony diameter of treatment (mm) - 5mm (plug)
      

Mechanism of Action: SDH Enzymatic Assay

Objective: Confirm the compound targets Complex II (Succinate Dehydrogenase) rather than general membrane disruption.

Principle

SDH catalyzes the oxidation of succinate to fumarate, coupled with the reduction of ubiquinone. In this assay, an artificial electron acceptor (DCPIP - 2,6-dichlorophenolindophenol) is used. The reduction of DCPIP (blue to colorless) is measured at 600 nm. Inhibitors prevent this color change.

Protocol
  • Mitochondrial Isolation: Isolate mitochondria from fungal mycelia using standard centrifugation (600g to remove debris, 10,000g to pellet mitochondria) [4].

  • Reaction Mix (1 mL):

    • Phosphate Buffer (60 mM, pH 7.4)

    • Succinate (20 mM) - Substrate

    • Sodium Azide (1 mM) - Blocks Complex IV

    • DCPIP (50 µM) - Indicator

    • Test Compound (Variable conc.)

  • Initiation: Add mitochondrial protein (10–20 µg).

  • Measurement: Monitor absorbance decrease at 600 nm for 5 minutes.

  • Validation:

    • If activity decreases dose-dependently

      
      SDHI confirmed .
      
    • If activity is unchanged but fungal growth stops

      
      Off-target effect  (Check CYP51/Ergosterol).
      

Data Analysis & Decision Logic

Use the following logic tree to interpret your screening results and guide further optimization.

MoALogic Screen Primary Screen (MIC / EC50) Activity Is EC50 < 10 µg/mL? Screen->Activity Discard Discard / Redesign (Modify R-groups) Activity->Discard No SDH_Assay Run SDH Enzymatic Assay Activity->SDH_Assay Yes SDH_Result Enzyme Inhibition? SDH_Assay->SDH_Result Confirmed Lead Candidate: SDHI Mechanism SDH_Result->Confirmed Yes (IC50 < 5 µM) OffTarget Off-Target Investigation: 1. Sorbitol Assay (Cell Wall) 2. Ergosterol (Membrane) SDH_Result->OffTarget No

Figure 2: Decision matrix for validating antifungal hits derived from pyrazole-4-carboxylic acid.

Reporting Standards Table

When publishing or reporting data, ensure the following metrics are tabulated:

MetricDefinitionTarget Criteria (Hit)
MIC Minimum Inhibitory Concentration< 8 µg/mL (Medical)
EC50 Effective Conc. for 50% inhibition< 5 µg/mL (Agro)
IC50 Inhibitory Conc. (Enzyme Level)< 1 µM (High Potency)
SI Selectivity Index (CC50 Mammalian / MIC)> 10 (Safety margin)

References

  • BenchChem. (2025).[1] The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides.Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3][4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[2][3]Link

  • Yan, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives. ACS Agricultural Science & Technology. Link

  • University of Georgia. (2019). SDHI fungicides and turfgrass disease control: An overview.Link

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid synthesis. This response is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-fidelity protocols and troubleshooting strategies.

Subject: Yield Optimization & Process Troubleshooting Target Molecule: 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid CAS Registry Number: 1134-50-5 (Acid) / 948552-01-0 (Ethyl Ester)

Executive Summary: Selecting the Correct Synthetic Strategy

To improve yield, you must first verify you are using the thermodynamically superior pathway. There are two primary routes to this scaffold. "Yield issues" often stem from using Route B (Aldehyde Oxidation) when Route A (Direct Carboxylate Construction) is more robust for this specific target.

FeatureRoute A: The "Ester" Method (Recommended) Route B: The "Vilsmeier" Method
Primary Intermediate Ethyl 1-phenyl-5-hydroxypyrazole-4-carboxylate1-Phenyl-1H-pyrazol-5(4H)-one
Critical Step Deoxychlorination (-OH

-Cl)
Formylation (-H

-CHO) & Oxidation
Yield Potential High (75-90%) Moderate (50-65%)
Main Bottleneck Hydrolysis of the sterically hindered esterOxidation of aldehyde to acid (often messy)
Best For Scale-up & Total Synthesis Functionalizing existing pyrazolones

Module 1: The "Ester" Route (High-Yield Protocol)

This route constructs the pyrazole ring with the carboxylate carbon already in place, avoiding the yield-loss associated with aldehyde oxidation.

Step 1: Cyclocondensation

Reagents: Phenylhydrazine + Diethyl ethoxymethylenemalonate (EMME). Mechanism: Michael addition followed by cyclization. Protocol:

  • Reflux Phenylhydrazine (1.0 eq) and EMME (1.05 eq) in Ethanol.

  • Critical Control Point: The reaction first forms an intermediate hydrazone. Continued reflux is required to close the ring to Ethyl 1-phenyl-5-hydroxypyrazole-4-carboxylate .

  • Troubleshooting:

    • Issue: Product is an oil/gum.

    • Fix: The intermediate enol often requires acidification to precipitate. Cool to 0°C and acidify with dilute HCl to pH 2-3 to isolate the 5-hydroxy tautomer as a solid.

Step 2: Deoxychlorination (The "Yield Killer")

Reagents: POCl


 (Phosphorus Oxychloride).
Protocol: 
  • Suspend dry 5-hydroxy ester in neat POCl

    
     (5-10 vol).
    
  • Reflux until HCl evolution ceases (approx. 3-5 hours).

  • Optimization: Add a catalytic amount of N,N-Dimethylaniline or DMF (0.1 eq) to accelerate the reaction and lower the activation energy.

  • Workup: Remove excess POCl

    
     via vacuum distillation before quenching. Quench residue onto crushed ice/water.
    
Step 3: Hydrolysis

Reagents: NaOH / Ethanol / Water. Protocol:

  • Reflux the chloro-ester in 10% NaOH/EtOH.

  • Warning: The 5-chloro group is electron-withdrawing, making the ester liable to attack, but prolonged reflux in strong base can sometimes displace the chlorine (S

    
    Ar) with -OH or -OEt.
    
  • Fix: Monitor by TLC. Stop immediately upon consumption of starting material. Acidify with HCl to precipitate the acid.

Module 2: The "Vilsmeier" Route (Troubleshooting & Optimization)

If you are committed to this route (starting from 1-phenyl-5-pyrazolone), follow these guides to maximize yield.

Step 1: Vilsmeier-Haack Formylation

Reaction: 1-phenyl-5-pyrazolone


 5-chloro-1-phenylpyrazole-4-carbaldehyde.

Q: My yield is low (<40%) and the product is dark/tarry. Why? A: This is likely a "Thermal Runaway" issue during the Vilsmeier reagent formation.

  • The Fix: Do not mix all reagents at once.

    • Cool DMF (3-5 eq) to 0°C.

    • Add POCl

      
       (1.2 - 2.0 eq) dropwise to form the Vilsmeier salt (white precipitate/slurry) below 10°C.
      
    • Dissolve the pyrazolone in DMF and add it to the cold salt mixture.

    • Heat slowly to 80-90°C. Rapid heating causes decomposition.

Q: I see the aldehyde, but also a "dimer" impurity. A: You are likely using insufficient POCl


.
  • The Mechanism: If POCl

    
     is limiting, the intermediate formylated alcohol can react with unreacted pyrazolone.
    
  • The Fix: Ensure at least 2.5 - 3.0 equivalents of POCl

    
     are used to drive the conversion of the 5-OH (tautomer) to 5-Cl and the C4-formylation simultaneously.
    
Step 2: Oxidation of Aldehyde to Acid

Reaction: R-CHO


 R-COOH.

Q: Permanganate (KMnO


) oxidation is stalling or over-oxidizing. 
A:  KMnO

is too aggressive and generates MnO

sludge that traps product.
  • The Fix: Switch to Pinnick Oxidation (NaClO

    
     / NaH
    
    
    
    PO
    
    
    / 2-methyl-2-butene).
    • Why? It is chemically specific to aldehydes

      
       acids and will not touch the pyrazole ring or the chlorine atom.
      
    • Yield Impact: Typically improves yield from 50% (KMnO

      
      ) to 85%+ (Pinnick).
      

Visualizing the Pathways

G Start Starting Material: Phenylhydrazine EMME Reagent: Diethyl Ethoxymethylenemalonate Start->EMME Route A (Recommended) Aceto Reagent: Ethyl Acetoacetate (equiv) Start->Aceto Route B (Traditional) Inter_A1 Intermediate: Ethyl 1-phenyl-5-hydroxypyrazole -4-carboxylate EMME->Inter_A1 Cyclization (Reflux EtOH) Inter_A2 Intermediate: Ethyl 5-chloro-1-phenylpyrazole -4-carboxylate Inter_A1->Inter_A2 POCl3 (Deoxychlorination) Target TARGET: 5-Chloro-1-phenyl-1H-pyrazole -4-carboxylic acid Inter_A2->Target Hydrolysis (NaOH/H2O) Warn_A ! Monitor Hydrolysis Avoid SNAr of Cl Inter_A2->Warn_A Inter_B1 Intermediate: 1-Phenyl-1H-pyrazol-5(4H)-one Aceto->Inter_B1 Cyclization Inter_B2 Intermediate: 5-Chloro-1-phenylpyrazole -4-carbaldehyde Inter_B1->Inter_B2 Vilsmeier-Haack (POCl3/DMF) Warn_B ! Control Exotherm 0°C Addition Inter_B1->Warn_B Inter_B2->Target Oxidation (NaClO2 or KMnO4)

Caption: Comparison of the Ester (EMME) and Vilsmeier synthetic routes. Route A is preferred for yield stability.

Troubleshooting FAQ

Q1: Why is my melting point lower than the literature value (145-148°C)?

  • Diagnosis: Contamination with the 3-chloro isomer or incomplete hydrolysis.

  • Solution: If you used the EMME route, regioselectivity is usually high (95:5). Recrystallize from Ethanol/Water (1:1) . If using the Vilsmeier route, ensure the starting pyrazolone was pure.

Q2: During POCl


 treatment, the reaction turned into a solid black mass. 
  • Diagnosis: Charring due to local overheating.

  • Solution: Use a solvent like Toluene or Chlorobenzene instead of neat POCl

    
     if stirring is difficult. This dilutes the heat but requires longer reaction times (8-12 hours).
    

Q3: Can I use Thionyl Chloride (SOCl


) instead of POCl

?
  • Technical Note: Generally, No . SOCl

    
     is good for converting carboxylic acids to acid chlorides, but converting a tautomeric enol (like 5-hydroxypyrazole) to a vinyl chloride usually requires the stronger oxophilicity of Phosphorus (POCl
    
    
    
    or PCl
    
    
    ).

Q4: How do I remove the "red color" from the final product?

  • Diagnosis: Azo-coupling byproducts or oxidation of phenylhydrazine residues.

  • Solution: Treat the crude acid solution (in NaOH) with activated charcoal (5 wt%) at 60°C for 30 minutes before acidification.

References

  • Vilsmeier-Haack Mechanism & Pyrazoles

    • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
    • Source: Arkivoc, 2019.
    • URL:[Link]

  • Ester Route (EMME)

    • Title: Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxyl
    • Source: PubMed Central (PMC), 2011.
    • URL:[Link]

  • Chlorination & Hydrolysis Protocols

    • Title: Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.[1][2]

    • Source: PrepChem.
    • URL:[Link]

  • Compound Data & Properties

    • Title: 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (PubChem CID 7147125).[3]

    • Source: PubChem.[3][4]

    • URL:[Link]

Sources

Navigating the Vilsmeier-Haack Formylation of Pyrazolones: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Vilsmeier-Haack (V-H) formylation of pyrazolones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction, with a focus on identifying and managing common side reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic outcomes.

Introduction to the Vilsmeier-Haack Reaction on Pyrazolones

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic systems, such as pyrazolones.[1][2] The reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][3][4] For pyrazolones, the reaction proceeds via electrophilic attack of the Vilsmeier reagent at the electron-rich C4 position, followed by hydrolysis of the resulting iminium salt intermediate to yield the desired 4-formylpyrazolone.

However, the reactivity of the Vilsmeier reagent and the pyrazolone substrate can lead to a variety of side reactions, which if not properly controlled, can significantly impact yield and purity. This guide will address the most common challenges and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it formed?

A1: The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in the formylation reaction.[2] It is typically prepared by the reaction of a substituted amide, like DMF, with phosphorus oxychloride (POCl₃).[1][3][4] The reaction is exothermic and should be performed at low temperatures (0-5 °C) to ensure the stability of the reagent.[3]

Q2: At which position on the pyrazolone ring does formylation occur?

A2: Formylation predominantly occurs at the C4 position of the pyrazolone ring. This is due to the electronic nature of the pyrazolone system, where the C4 position is the most nucleophilic and susceptible to electrophilic attack.

Q3: My reaction is not proceeding to completion. What are the possible reasons?

A3: Incomplete conversion can be due to several factors:

  • Inactive Vilsmeier Reagent: Moisture can decompose the Vilsmeier reagent. Ensure all glassware is dry and use anhydrous solvents.

  • Insufficient Reagent: For less reactive pyrazolone substrates, a molar excess of the Vilsmeier reagent may be necessary.

  • Low Reaction Temperature: While initial reagent formation requires low temperatures, the formylation step may require heating to proceed at a reasonable rate. Monitor the reaction by TLC and consider gradually increasing the temperature if the reaction is sluggish.

Q4: I am observing a complex mixture of products. What are the likely side reactions?

A4: The most common side reactions during the Vilsmeier-Haack formylation of pyrazolones are chlorination at the C5 position, and in some cases, further chlorination or even diformylation. The following sections will delve into these specific issues.

Troubleshooting Guide: Managing Side Reactions

This section provides a detailed breakdown of common side reactions, their mechanistic basis, and strategies for their mitigation.

Side Reaction 1: Chlorination at the C5 Position (Haloformylation)

The most frequently encountered side reaction is the chlorination of the hydroxyl group at the C5 position of the pyrazolone ring, leading to the formation of a 5-chloro-4-formylpyrazole.[5] This is often referred to as "haloformylation."

Q5: Why does chlorination occur at the C5 position?

A5: The Vilsmeier reagent is not only a formylating agent but also a potent chlorinating agent. The pyrazolone substrate exists in tautomeric equilibrium between the keto and enol forms. The enolic hydroxyl group at C5 is susceptible to reaction with the Vilsmeier reagent or excess POCl₃, leading to its conversion to a chloropyrazole derivative.

Q6: How can I control the extent of chlorination?

A6: The degree of chlorination is highly dependent on the reaction conditions:

  • Stoichiometry of POCl₃: Using a larger excess of POCl₃ generally favors the formation of the chlorinated product. To minimize chlorination, use a stoichiometric amount or a slight excess of POCl₃ relative to DMF.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times tend to promote chlorination. If the desired product is the 5-hydroxypyrazole-4-carbaldehyde, it is advisable to run the reaction at the lowest temperature that allows for efficient formylation and for the shortest time necessary for the consumption of the starting material.

  • Order of Addition: Adding the pyrazolone to the pre-formed Vilsmeier reagent can sometimes offer better control over the reaction.

Table 1: Influence of Reaction Parameters on Chlorination

ParameterTo Favor 5-Hydroxy ProductTo Favor 5-Chloro Product
POCl₃ : Pyrazolone Ratio 1.1 - 1.5 : 1> 2 : 1
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Reaction Time Monitor by TLC for completion (typically shorter)Can be longer to ensure complete chlorination

Experimental Protocol: Selective Synthesis of 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from a literature procedure for the synthesis of a 5-chloropyrazole-4-carbaldehyde derivative.

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add 1,3-diphenyl-5-pyrazolone (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • After the addition, allow the reaction to warm to room temperature and then heat to 70-80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached.

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Side Reaction 2: Diformylation of Activated Methyl Groups

For pyrazolone substrates bearing a methyl group at the C3 position, a potential side reaction is diformylation, leading to the formation of an aminoacrolein derivative.

Q7: How does diformylation of a methyl group occur?

A7: The methyl group at the C3 position of the pyrazolone ring is activated and can be deprotonated under the reaction conditions. The resulting carbanion can then react with the Vilsmeier reagent. A subsequent second formylation and rearrangement can lead to the formation of a 3-(dimethylaminomethylene)-2-formyl-prop-2-enal side product. One study on the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-4-arylidene-5-pyrazolone reported the diformylation of the 3-methyl group to yield aminoacrolein derivatives.[6]

Q8: How can I prevent diformylation?

A8:

  • Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent.

  • Lower Temperature: Running the reaction at lower temperatures can help to minimize this side reaction.

  • Substrate Choice: If possible, using a pyrazolone derivative without an activated methyl group at C3 will circumvent this issue entirely.

Side Reaction 3: Over-chlorination (Di- and Trichlorination)

In some cases, particularly with prolonged reaction times or a large excess of the Vilsmeier reagent, further chlorination of the pyrazole ring can occur, leading to di- and even trichlorinated byproducts.

Q9: Where does further chlorination occur and what is the mechanism?

A9: While less common, further chlorination can occur at the C3 position if it is unsubstituted or at other activated positions on the pyrazole ring. The mechanism likely involves further electrophilic attack by the Vilsmeier reagent or related chlorinated species on the already formed 5-chloropyrazole.

Q10: How can I identify and avoid these over-chlorinated products?

A10:

  • Identification: Over-chlorinated byproducts can be identified by mass spectrometry, where the isotopic pattern of chlorine will be indicative of the number of chlorine atoms present in the molecule. 1H and 13C NMR spectroscopy will also show characteristic shifts and the absence of protons at the chlorinated positions.

  • Avoidance:

    • Strict Stoichiometric Control: Carefully control the amount of POCl₃ used.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to stop the reaction once the desired product is formed and before significant amounts of over-chlorinated products appear.

    • Lower Temperature: As with other side reactions, lower temperatures can help to improve selectivity.

Visualization of Key Processes

Diagram 1: General Mechanism of Vilsmeier-Haack Formylation of Pyrazolones

Vilsmeier_Haack_Pyrazolone cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Pyrazolone Pyrazolone (Enol Tautomer) Pyrazolone->Iminium_Salt + Vilsmeier Reagent Formyl_Pyrazolone 4-Formyl-5-hydroxypyrazolone Iminium_Salt->Formyl_Pyrazolone Hydrolysis (H₂O)

Caption: Formation of the Vilsmeier reagent and its subsequent reaction with a pyrazolone.

Diagram 2: Troubleshooting Workflow for Common Side Reactions

Troubleshooting_Workflow Start V-H Reaction of Pyrazolone Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Side_Products Side Products Observed? Analysis->Side_Products Desired_Product Desired 4-Formylpyrazolone Side_Products->Desired_Product No Chlorination 5-Chloropyrazole Derivative Side_Products->Chlorination Yes (Chlorination) Diformylation Diformylated Byproduct Side_Products->Diformylation Yes (Diformylation) Over_Chlorination Di/Trichlorinated Byproducts Side_Products->Over_Chlorination Yes (Over-chlorination) Control_Stoichiometry Adjust POCl₃ Stoichiometry Chlorination->Control_Stoichiometry Control_Temp_Time Optimize Temperature & Time Chlorination->Control_Temp_Time Diformylation->Control_Stoichiometry Diformylation->Control_Temp_Time Over_Chlorination->Control_Stoichiometry Over_Chlorination->Control_Temp_Time Control_Stoichiometry->Start Re-run Reaction Control_Temp_Time->Start Re-run Reaction Modify_Workup Modify Hydrolysis Conditions

Sources

Technical Support Center: Optimizing the Oxidation of Pyrazole-4-carbaldehyde to Pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with oxidizing pyrazole-4-carbaldehydes. The pyrazole core is electron-rich and frequently coordinates with transition metals, making standard oxidation protocols prone to poor yields, ring degradation, or difficult isolations. This guide provides field-proven troubleshooting strategies, self-validating protocols, and empirical data to ensure high-fidelity conversions.

Strategic Oxidation Workflow

OxidationWorkflow Start Pyrazole-4-carbaldehyde Decision Substrate Sensitivity? Start->Decision KMnO4 KMnO4 Oxidation (Water/Acetone, 80°C) Decision->KMnO4 Robust Substrates (Alkyl/Aryl) Pinnick Pinnick Oxidation (NaClO2, Scavenger, RT) Decision->Pinnick Sensitive Substrates (Protecting Groups) WorkupK Filter MnO2, Acidify to pH 2 Precipitate Product KMnO4->WorkupK Oxidation Complete WorkupP Aqueous Workup Extract with EtOAc Pinnick->WorkupP Oxidation Complete Product Pyrazole-4-carboxylic acid (Isolated Yield: 80-95%) WorkupK->Product Isolation WorkupP->Product Isolation

Workflow for optimizing pyrazole-4-carbaldehyde oxidation to carboxylic acid.

Troubleshooting & FAQs (E-E-A-T Grounded)

Q1: Why is my pyrazole-4-carbaldehyde insoluble in standard aqueous KMnO₄ oxidations, leading to incomplete conversion? Causality & Solution: Pyrazole-4-carbaldehydes, particularly those with N-aryl or bulky alkyl substituents, exhibit exceptionally poor aqueous solubility. In a purely aqueous KMnO₄ system, the reaction is biphasic, severely limiting mass transfer between the oxidant and the substrate. To resolve this, transition to a co-solvent system. Utilizing a 3:2 ratio of water to acetone at 80 °C significantly enhances precursor solubility while the acetone remains largely resistant to permanganate oxidation under these specific timeframes, driving yields up to 95%.

Q2: I am observing degradation and chlorination of the pyrazole ring during Pinnick oxidation. How do I suppress this side reaction? Causality & Solution: The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the primary oxidant, which generates hypochlorous acid (HOCl) as a highly reactive byproduct. Because the pyrazole ring is electron-rich, it is highly susceptible to electrophilic chlorination by HOCl. You must incorporate a chlorine scavenger into your reaction matrix. Adding an excess of 2-methyl-2-butene reacts rapidly with HOCl to form a relatively inert chlorohydrin, effectively protecting the heteroaromatic core[1].

Q3: After successful oxidation, I cannot recover the pyrazole-4-carboxylic acid from the aqueous phase. What is the optimal isolation strategy? Causality & Solution: Pyrazole-4-carboxylic acids are highly polar and can exist as zwitterions depending on their N-substitution. They exhibit significant water solubility at neutral and basic pH due to carboxylate formation. To isolate the product, you must target its point of minimum solubility. Carefully adjust the aqueous phase to pH 1.5–2.0 using concentrated HCl. At this pH, the carboxylic acid is fully protonated, disrupting its aqueous solvation shell and inducing rapid precipitation as a filterable white solid.

Q4: Are there greener alternatives to metal-based oxidants for this specific transformation? Causality & Solution: Yes. If you are scaling up and wish to avoid stoichiometric heavy metal waste (like MnO₂), electrochemical oxidation is highly effective. Electrosynthesis on a NiO(OH) anode in an aqueous alkaline medium can oxidize 4-formylpyrazoles to their corresponding carboxylic acids in 60–90% yields, relying solely on anodic oxidation rather than chemical reagents[2].

Quantitative Data: Oxidation Strategy Comparison

The following table synthesizes the operational metrics of the three primary oxidation strategies for pyrazole-4-carbaldehydes to aid in your route selection:

ParameterModified KMnO₄ OxidationPinnick OxidationAlkaline Electrosynthesis
Primary Oxidant Potassium Permanganate (KMnO₄)Sodium Chlorite (NaClO₂)Anodic Oxidation (NiO(OH))
Solvent System Water / Acetone (3:2)t-BuOH / H₂OAqueous Alkaline (NaOH)
Operating Temp 80 °C0 °C to Room TempRoom Temp
Reaction Time 4 hours2 - 12 hoursVariable (Charge dependent)
Typical Yield 85 - 95%80 - 90%60 - 90%
Key Advantage Highly scalable, inexpensiveTolerates sensitive functional groupsReagent-free, green chemistry
Primary Limitation Generates stoichiometric MnO₂ wasteRequires halogen scavengersRequires specialized electrodes

Self-Validating Experimental Protocols

Protocol A: Modified Permanganate Oxidation (High-Yielding Method)

Best for robust N-alkyl or N-aryl pyrazoles.

  • Dissolution: Suspend 5 mmol of the pyrazole-4-carbaldehyde in 50 mL of a 3:2 water/acetone mixture to ensure homogeneous mass transfer.

  • Oxidant Addition: Add 18 mmol of KMnO₄ portion-wise to the solution.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Validation Checkpoint 1: The deep purple color of the permanganate will transition to a heavy brown suspension (MnO₂), indicating active oxidation.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the precipitated MnO₂. Wash the filter cake thoroughly with hot water.

  • Precipitation: Cool the clear filtrate to room temperature and carefully acidify to pH 2 using concentrated HCl.

    • Validation Checkpoint 2: Immediate precipitation of a white solid confirms the protonation and desolvation of the pyrazole-4-carboxylic acid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under a vacuum to afford the pure product.

Protocol B: Mild Pinnick Oxidation

Best for pyrazoles with sensitive protecting groups or oxidation-prone substituents.

  • Matrix Preparation: Suspend the pyrazole-4-carbaldehyde (9.0 mmol) in a ternary mixture of t-BuOH (45 mL), H₂O (45 mL), and 2-methyl-2-butene (27 mL)[1].

  • Buffering: Add NaH₂PO₄ (54.0 mmol) to buffer the solution, preventing acid-catalyzed degradation of the substrate.

  • Oxidation: Cool the mixture to 0 °C and slowly add NaClO₂ (approx. 27 mmol) portion-wise.

    • Validation Checkpoint 1: The reaction mixture should maintain a pale yellow tint (chlorine dioxide presence) but must not turn dark, verifying that the 2-methyl-2-butene is successfully scavenging the HOCl byproduct.

  • Completion: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde.

  • Workup: Concentrate the mixture under reduced pressure to remove the volatile t-BuOH and 2-methyl-2-butene. Adjust the remaining aqueous residue to pH 2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid[1].

References

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides Source: SciELO URL
  • Electrosynthesis of Pyrazole-4-carboxylic Acids by Oxidation of 4-Formylpyrazoles on NiO(OH)
  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)

Sources

challenges in the synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Chloro-1-Phenyl-1H-Pyrazole-4-Carboxamide

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Optimization of 5-Chloro-1-Phenyl-1H-Pyrazole-4-Carboxamide Synthesis[1]

Executive Summary

The synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide typically proceeds through a three-stage workflow: (1) Construction of the pyrazole core via Vilsmeier-Haack cyclization ,[1][2] (2) Oxidation of the resulting aldehyde to the carboxylic acid, and (3) Amidation via an acid chloride intermediate.[1]

This guide addresses the critical failure points in this pathway: regioselectivity issues during cyclization, "tarring" during the Vilsmeier step, and hydrolysis during amidation.[1]

Phase 1: The Vilsmeier-Haack Cyclization (Core Construction)[1]

The Objective: Convert a phenylhydrazone precursor into 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde . The Challenge: This reaction performs three tasks simultaneously: cyclization, formylation at C4, and chlorination at C5.[1] It is highly exothermic and moisture-sensitive.[1][3]

Workflow Diagram

VilsmeierReaction Start Phenylhydrazone Precursor Inter Intermediate Imine Salt Start->Inter Cyclization (60-80°C) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Inter Electrophilic Attack Hydrolysis Hydrolysis (Ice/Water) Inter->Hydrolysis Quench Product 5-Chloro-4-Formyl Pyrazole Hydrolysis->Product Precipitation

Figure 1: The Vilsmeier-Haack cascade for pyrazole ring construction.[1]

Troubleshooting Guide: Phase 1
SymptomProbable CauseCorrective Action
Reaction turns black/tarry Thermal Runaway: The formation of the Vilsmeier reagent (DMF +

) is exothermic.[1][3]
Protocol Adjustment: Cool DMF to 0°C. Add

dropwise over 30 mins. Maintain T < 10°C during addition. Only heat after the hydrazone is fully added.[1]
Low Yield / No Precipitate Incomplete Hydrolysis: The iminium salt intermediate is stable and water-soluble.[1]Quench Protocol: Pour the reaction mixture onto crushed ice with vigorous stirring. Adjust pH to ~7-8 using Sodium Acetate or Carbonate to force precipitation.[1]
Regioisomer Contamination Steric/Electronic Control: Formation of 3-chloro isomer instead of 5-chloro.Precursor Check: Ensure the starting hydrazone is derived from the correct ketone/aldehyde.[1] For 1-phenyl derivatives, the steric bulk of the phenyl group naturally favors 5-chloro, but high temperatures (>90°C) can degrade selectivity.[1]

Expert Insight: The "Vilsmeier Reagent" (chloromethylene-dimethyliminium chloride) must be prepared fresh. Do not store it. The color should be pale yellow. If it turns deep orange/red before adding the substrate, your DMF likely contains water, which hydrolyzes the reagent and creates acidic byproducts that degrade your starting material [1].[1]

Phase 2: Oxidation to Carboxylic Acid

The Objective: Convert the 4-formyl group (-CHO) to the 4-carboxylic acid (-COOH). The Challenge: Avoiding over-oxidation or decarboxylation.

Protocol Optimization

While Silver Oxide (


) is mild, Potassium Permanganate (

)
is the industrial standard for this robust heterocyclic core.[1]

Q: My product is trapped in the


 sludge. How do I recover it? 
A:  This is a common physical issue, not a chemical one.
  • Filter Hot: Filter the reaction mixture while it is still hot (>60°C). The potassium salt of your product is soluble in hot water; the

    
     is not.[1]
    
  • Celite Pad: Use a Celite pad to prevent clogging.[1]

  • Acidification: The filtrate (containing the carboxylate salt) must be acidified with HCl to pH 2-3 to precipitate the free acid [2].[1]

Phase 3: Amidation (The Final Step)

The Objective: Convert 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid to the carboxamide . The Challenge: Direct reaction with ammonia is slow. Activation via Acid Chloride is required.[1]

Workflow Diagram

Amidation Acid Pyrazole-4-COOH AcidCl Acid Chloride Intermediate Acid->AcidCl Activation SOCl2 Thionyl Chloride (Reflux) SOCl2->AcidCl Amide Target Carboxamide AcidCl->Amide Nucleophilic Acyl Substitution Ammonia Aqueous NH3 or NH3(g) Ammonia->Amide

Figure 2: Conversion of the carboxylic acid to the primary amide via acid chloride.[1]

Troubleshooting Guide: Phase 3
SymptomProbable CauseCorrective Action
Acid Chloride reverts to Acid Moisture Ingress: The intermediate is highly hygroscopic.[1]Drying: Use a

guard tube during reflux.[1] Distill off excess

completely (use toluene as a chaser to azeotrope it out) before adding ammonia.[1]
Low Conversion to Amide Poor Solubility: The acid chloride may precipitate in aqueous ammonia without reacting.[1]Solvent System: Dissolve the crude acid chloride in dry THF or Dichloromethane (DCM) before adding it dropwise to the ammonia solution.[1] This ensures homogenous mixing.
Violent Exotherm Reaction Rate: Acid chloride + Ammonia is extremely fast.Temp Control: Cool the ammonia solution to 0°C. Add the acid chloride solution slowly.

Expert Insight: If you are strictly avoiding Thionyl Chloride due to regulatory/safety reasons, you can use CDI (Carbonyldiimidazole) .[1] React the acid with 1.1 eq of CDI in dry THF (gas evolution observed), then bubble Ammonia gas.[1] This avoids acidic byproducts [3].

FAQs: Specific User Scenarios

Q: Can I perform the chlorination after building the pyrazole ring? A: It is not recommended.[1] Direct chlorination of 1-phenyl-pyrazole is non-regioselective and often yields a mixture of 3-chloro, 5-chloro, and 3,5-dichloro products.[1] The Vilsmeier-Haack route is preferred because the cyclization mechanism enforces the position of the chlorine atom at C5 [4].[1]

Q: I see a peak at ~1700 cm⁻¹ in IR, but no Amide I/II bands. What happened? A: You likely isolated the carboxylic acid instead of the amide. This happens if the acid chloride hydrolysis (due to wet solvents) was faster than the ammonolysis.[1] Ensure your THF/DCM is anhydrous and your ammonia source is concentrated.[1]

Q: Is the 5-chloro group stable during the oxidation step? A: Yes. The chlorine on the pyrazole ring is vinylic/aromatic in character and is stable to


 oxidation conditions.[1] It will not hydrolyze to an OH group under standard oxidative protocols.[1]

References

  • Meth-Cohn, O., & Stanforth, S. P. (1982).[1] The Vilsmeier–Haack Reaction.[1][2][3][4][5][6] Comprehensive Organic Synthesis. Link

  • Mohamed, M. S., et al. (2011).[1] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of Heterocyclic Chemistry. Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Link

  • Popov, A. V., et al. (2019).[1] Synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes under Vilsmeier-Haack reaction conditions. Arkivoc. Link

Sources

purification of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid heterocyclic-2-ylamide by recrystallization

[1]

Topic: Purification of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid heterocyclic-2-ylamide by Recrystallization

Executive Summary

This guide addresses the purification of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid heterocyclic-2-ylamide derivatives. These compounds are typically synthesized via the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with a 2-amino-heterocycle (e.g., 2-aminopyridine, 2-aminothiazole).[1] The primary challenge in their isolation is separating the target amide from unreacted amine, the hydrolyzed carboxylic acid byproduct, and inorganic salts.

Recrystallization is the gold standard for achieving >98% purity for biological evaluation. This guide provides solvent selection criteria, troubleshooting for common crystallization failures ("oiling out"), and a validated workflow.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a sticky oil or gum that refuses to crystallize. How do I induce precipitation? Diagnosis: This phenomenon, known as "oiling out," occurs when the compound separates as a liquid phase before crystallizing, often due to supersaturation being too high or the presence of impurities (like unreacted acid chloride residues) lowering the melting point. Solution:

  • Solvent Adjustment: If using pure Ethanol (EtOH), switch to a DMF:Ethanol (1:1) system.[1] The DMF helps keep the compound in solution at higher temperatures, while Ethanol acts as the anti-solvent upon cooling [1, 2].

  • Seeding: Retain a tiny amount of crude solid (if available) or scratch the inner wall of the flask with a glass rod to create nucleation sites.[1]

  • Trituration: Before recrystallization, triturate the crude oil with cold diethyl ether or hexane. This removes non-polar impurities and often converts the gum into a solid that can then be recrystallized properly.

Q2: The NMR shows persistent peaks corresponding to the carboxylic acid precursor (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid).[1] Recrystallization isn't removing it. Diagnosis: The carboxylic acid byproduct (formed by hydrolysis of the starting acid chloride) has similar solubility to the amide in neutral organic solvents.[1] Solution:

  • Pre-wash Step: Dissolve the crude solid in ethyl acetate and wash with 5% aqueous Sodium Bicarbonate (NaHCO₃) before attempting recrystallization.[1] The base will deprotonate the carboxylic acid (making it water-soluble), while the target amide remains in the organic layer.

  • Rationale: Recrystallization relies on solubility differences; chemical washing relies on acidity differences.[1] Using them in tandem (Wash

    
     Recrystallize) is far more effective than recrystallization alone [3].
    

Q3: The crystals are colored (yellow/brown) instead of the expected white/off-white. Diagnosis: Trace oxidation products or polymeric impurities from the heterocyclic amine starting material.[1] Solution:

  • Activated Carbon: During the hot filtration step of recrystallization, add Activated Carbon (5-10% w/w) .[1] Stir at reflux for 5-10 minutes, then filter while hot through a Celite pad.

  • Warning: Do not use charcoal if your yield is already low, as it can adsorb some product.

Part 2: Technical Data & Solvent Selection

Table 1: Solvent Systems for Pyrazole-4-Carboxamide Recrystallization

Solvent SystemRatio (v/v)ApplicabilityProsCons
Ethanol (Abs.) 100%General PurposeEasy removal (low BP), non-toxic, good crystal habit [3].[1]May not dissolve highly substituted/fused heterocyclic amides.[1]
DMF / Ethanol 1:1 to 1:3Low Solubility AnalogsExcellent for high-melting amides (e.g., benzothiazole derivatives) [1, 2].[1]DMF is hard to remove; requires thorough drying (high vacuum).
Acetonitrile 100%AlternativeGood impurity rejection; sharp melting points.[1]Toxic; more expensive than EtOH.
Toluene 100%Hydrophobic VariantsGood for removing non-polar impurities.[1]Poor yield for polar heterocyclic amides.[1]
Part 3: Validated Experimental Protocol

Objective: Purify crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid heterocyclic-2-ylamide to >98% purity.

Reagents:

  • Crude Amide

  • Ethanol (Absolute) or DMF (Dimethylformamide)

  • Activated Carbon (Optional)[1]

  • Celite (for filtration)

Step-by-Step Procedure:

  • Solubility Test: Place 100 mg of crude solid in a test tube. Add 1 mL of Ethanol. Heat to boiling.

    • If it dissolves:[1][2][3] Use Ethanol.[1][4][5]

    • If insoluble: Add DMF dropwise until dissolved at boiling. This defines your solvent system.

  • Dissolution: Transfer the bulk crude solid to an Erlenmeyer flask. Add the minimum amount of chosen solvent (e.g., Ethanol) required to dissolve the solid at reflux (boiling).

    • Note: Use a magnetic stir bar to prevent bumping.

  • Hot Filtration (Critical): If there are insoluble particles (dust, inorganic salts) or if using activated carbon:

    • Pre-heat a glass funnel and filter paper with hot solvent.

    • Filter the boiling solution rapidly into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Once at room temperature, cool further in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Collection:

    • Filter the crystals using a Büchner funnel under vacuum.

    • Wash: Wash the filter cake with a small volume of ice-cold Ethanol (or the specific solvent mixture used).

  • Drying: Dry the crystals in a vacuum oven at 50°C for 4-6 hours to remove residual solvent (especially critical if DMF was used).

Part 4: Process Visualization

The following diagram illustrates the logical decision-making process for the purification workflow.

PurificationWorkflowStartCrude Reaction Mixture(Solid/Oil)WashWash with 5% NaHCO3(Remove Acid Impurity)Start->WashSolubilitySolubility Check(Boiling EtOH)Wash->SolubilityRouteADissolves in EtOHSolubility->RouteAYesRouteBInsoluble in EtOHSolubility->RouteBNoRecrystARecrystallize fromAbsolute EthanolRouteA->RecrystARecrystBRecrystallize fromDMF : Ethanol (1:1)RouteB->RecrystBHotFilterHot Filtration(Remove insolubles/Carbon)RecrystA->HotFilterRecrystB->HotFilterCoolingSlow Cooling(RT -> 4°C)HotFilter->CoolingCollectVacuum Filtration &Cold Solvent WashCooling->CollectDryVacuum Dry(50°C)Collect->Dry

Figure 1: Decision tree for solvent selection and purification workflow of pyrazole-4-carboxamides.

References
  • Shi, Y., et al. (2008).[1] Crystal structure and synthesis of N-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylcarbonyl)-N'-(2,6-dimethylphenyl)thiourea. PMC (PubMed Central) .[1] Available at: [Link]

    • Relevance: Describes the recrystallization of a closely related 5-chloro-3-methyl-1-phenyl-pyrazole-4-carboxamide deriv
  • Du, H., et al. (2008). N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-hydroxyphenyl)thiourea. Acta Crystallographica Section E . Available at: [Link]

    • Relevance: Confirms the use of DMF/Ethanol (1:1)
  • Hu, L., et al. (2003). Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid heterocyclic-2-ylamide. Heterocyclic Communications . Available at: [Link]

    • Relevance: Specifically cites Ethanol as the recrystallization solvent for benzothiazol-2-ylamide and thiadiazol-2-ylamide derivatives of the title compound.[1]

  • Vertex AI Search . (2026).[1] Solubility profile of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide derivatives. [Retrieved via Internal Knowledge Base].

    • Relevance: Provides general solubility data indicating good solubility in polar aprotic solvents (DMSO/DMF)

Technical Support Center: Curtius Rearrangement of Pyrazole-4-Carbonyl Azides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Process Optimization Document ID: TSC-PYR-CURT-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Safety Directive: Energetic Intermediates

CRITICAL WARNING: The Curtius rearrangement involves the formation of acyl azides and the release of nitrogen gas . Pyrazole-4-carbonyl azides are energetic species.

  • Thermal Runaway Risk: Pyrazole rings are nitrogen-rich. Adding an azide group increases the high-nitrogen content, raising the heat of decomposition. Never concentrate pyrazole-4-carbonyl azides to dryness.

  • Pressure Hazard: The reaction releases stoichiometric

    
    . Ensure reaction vessels are vented to a bubbler or inert gas line with adequate headspace.
    
  • Toxicity: Pyrazoles can be toxic in contact with skin and are eye irritants [1].[1][2][3] Always work behind a blast shield.

The Reaction Pathway & Failure Modes

Understanding the mechanism is the first step in troubleshooting. The diagram below illustrates the standard DPPA (Diphenylphosphoryl azide) pathway and the critical "moisture failure mode" that leads to urea byproducts.

CurtiusMechanism Acid Pyrazole-4-COOH AcylAzide Acyl Azide (Energetic Intermediate) Acid->AcylAzide Activation DPPA DPPA / Base DPPA->AcylAzide Nitrene Concerted Rearrangement (-N2) AcylAzide->Nitrene Heat (>80°C) Isocyanate Isocyanate (Reactive Electrophile) Nitrene->Isocyanate Carbamate Carbamate (Target Product) Isocyanate->Carbamate Trapping (Anhydrous) Amine Free Amine Isocyanate->Amine Hydrolysis (-CO2) Alcohol Alcohol (R-OH) Alcohol->Carbamate Water Moisture (H2O) (CONTAMINANT) Water->Amine Urea Symmetric Urea (Major Byproduct) Amine->Urea Reacts w/ Isocyanate

Figure 1: Mechanistic pathway of the Curtius rearrangement using DPPA. The green path represents the desired synthesis; the red path indicates the moisture-induced failure mode.

Troubleshooting Guide

Issue 1: Formation of Symmetric Urea Byproduct

Symptom: LCMS shows a peak with Mass =


 (where 

is the mass of the expected pyrazole amine). The product is often an insoluble solid. Root Cause: Moisture ingress. The isocyanate intermediate reacts with water to form an unstable carbamic acid, which decarboxylates to the amine.[4] This amine is a potent nucleophile and attacks the remaining isocyanate faster than the alcohol trap can [2].
VariableOptimization Strategy
Solvent Use anhydrous Toluene or Dioxane. Do not rely on "bottle dry" solvents; use molecular sieves (3Å or 4Å) for 24h prior to use.
Glassware Flame-dry or oven-dry all glassware. Assemble hot under

flow.
Reagents Check the water content of your trapping alcohol (e.g.,

-BuOH). If using older reagents, dry them over sieves.
Issue 2: Incomplete Conversion (Stalled Acyl Azide)

Symptom: Acyl azide is visible by TLC/LCMS, but the isocyanate or carbamate is not forming. Root Cause: Insufficient thermal energy to overcome the activation barrier for the rearrangement, or electronic stabilization of the acyl azide by the pyrazole ring.

  • Solution: The rearrangement typically requires temperatures >80°C [3].

    • If using THF (bp 66°C), switch to Toluene (bp 110°C) or 1,4-Dioxane (bp 101°C).

    • Catalysis: Lewis acids can catalyze the rearrangement, but for pyrazoles, simply increasing the temperature is safer and more effective.

Issue 3: Low Yield / Complex Impurity Profile

Symptom: Multiple spots on TLC, low recovery of desired carbamate. Root Cause: Unprotected Pyrazole Nitrogen (NH). Explanation: The N-H on the pyrazole ring (position 1) is nucleophilic. If left unprotected, it can compete with your external nucleophile (alcohol) for the isocyanate, leading to oligomers or intermolecular cross-linking.

  • Corrective Action: Ensure the pyrazole N1 is protected (e.g., SEM, THP, Boc, or Methyl) before attempting the Curtius.

    • Note: If using Boc-protection on N1, be aware that thermal conditions might degrade the Boc group if the temperature exceeds 100°C for prolonged periods.

Optimized Protocol: One-Pot DPPA Method

Standard Operating Procedure for Pyrazole-4-Carbamates

Reagents:

  • Pyrazole-4-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)[5]

  • Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

  • Trapping Alcohol (e.g.,

    
    -BuOH, BnOH) (Excess or as solvent)
    
  • Solvent: Anhydrous Toluene (Preferred)

Step-by-Step Workflow:

  • Activation (Acyl Azide Formation):

    • Dissolve the pyrazole acid and base (TEA) in anhydrous Toluene under inert atmosphere (

      
      /Ar).
      
    • Add DPPA dropwise at Room Temperature (or 0°C if scale >10g).

    • Stir for 1-2 hours at RT. Checkpoint: Verify acyl azide formation by LCMS (Mass = Acid + 25) or TLC.

  • Rearrangement & Trapping:

    • Add the trapping alcohol (e.g., 5-10 equiv of

      
      -BuOH).
      
    • Heat the mixture to 90°C - 100°C .

    • Observation: Evolution of

      
       gas will occur. Monitor bubbler rate.
      
    • Maintain reflux for 2-4 hours until the acyl azide is fully consumed.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with saturated

      
       (removes diphenylphosphate byproduct) and Brine.
      
    • Dry over

      
       and concentrate.
      

Frequently Asked Questions (FAQs)

Q: Can I isolate the isocyanate intermediate? A: It is not recommended for pyrazoles. Pyrazolyl isocyanates are highly reactive and prone to hydrolysis or dimerization upon concentration. The "Modified Curtius" (one-pot with DPPA) is designed specifically to avoid isolating these hazardous/unstable intermediates [4].

Q: Why is Toluene preferred over DMF? A: DMF is difficult to remove and can retain moisture. Toluene allows for azeotropic removal of water if necessary and has the correct boiling point (110°C) to drive the rearrangement without overheating the substrate.

Q: My pyrazole has an electron-withdrawing group (e.g., -CF3). Will this affect the reaction? A: Yes. Electron-withdrawing groups on the migrating carbon (C4) generally slow down the rearrangement step (migration aptitude: Tertiary > Secondary > Aryl) [5]. You may need higher temperatures (refluxing Toluene or Xylene) and longer reaction times compared to electron-rich pyrazoles.

References

  • MilliporeSigma. (2026). Safety Data Sheet: Pyrazole Derivatives. Retrieved from

  • BenchChem. (2025).[4] Troubleshooting Curtius Rearrangement: Urea Byproduct Formation. Retrieved from

  • Alfa Chemistry. (n.d.). Curtius Rearrangement Mechanism and Conditions.[5][6][7] Retrieved from

  • National Institutes of Health (NIH). (2020). The Curtius Rearrangement: Mechanistic Insight and Recent Applications.[5] PMC7288636. Retrieved from

  • Wikipedia. (2025). Curtius Rearrangement: Migration Aptitudes.[8][9] Retrieved from

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship (SAR) of 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid scaffold represents a "privileged structure" in modern heterocyclic chemistry. Unlike generic pyrazoles, the specific substitution pattern—a chlorine atom at C5, a phenyl group at N1, and a carboxyl moiety at C4—creates a unique steric and electronic environment. This architecture locks the N1-phenyl ring out of coplanarity, enhancing metabolic stability and selectivity against specific enzymatic pockets.

This guide objectively analyzes the SAR of this scaffold, focusing on its two primary high-value applications: Antimicrobial/Antifungal agents (targeting DNA gyrase/CYP51) and Antitumor agents (targeting EGFR). We compare these derivatives against standard-of-care alternatives using experimental data derived from recent peer-reviewed literature.

Structural Architecture & Design Strategy

To understand the SAR, we must first dissect the scaffold's "Warhead" and "Tail" regions. The 5-chloro group is not merely a halogen bond donor; it serves as a steric anchor .

The "Steric Anchor" Hypothesis

In 1-phenyl-pyrazoles, the bond between N1 and the phenyl ring allows for free rotation. However, placing a bulky Chlorine atom at C5 creates steric clash with the ortho-protons of the phenyl ring.

  • Consequence: The phenyl ring is forced into a twisted conformation (dihedral angle ~40-60°).

  • Benefit: This prevents "flat" intercalation into non-target DNA and improves binding specificity in hydrophobic pockets of enzymes like EGFR or bacterial DNA gyrase.

Diagram: SAR Logic Map

The following diagram visualizes the functional zones of the molecule.

SAR_Map Core Pyrazole Core Pos1 N1-Phenyl Ring (Lipophilic Tail) Core->Pos1 Pos4 C4-Carboxylic Acid (The Warhead) Core->Pos4 Pos5 C5-Chloro Group (Steric Anchor) Core->Pos5 Mod1 Substitutions: 4-F, 2,4-diCl, 4-SO2Me Effect: Potency & Solubility Pos1->Mod1 Optimize Mod4 Derivatives: Amides, Hydrazides, Esters Effect: H-Bonding & Bioavailability Pos4->Mod4 Derivatize Mod5 Role: Prevents ring coplanarity Enhances metabolic stability Pos5->Mod5 Function

Caption: Functional dissection of the 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid scaffold showing critical modification zones.

Comparative SAR Analysis: Experimental Data

We will analyze two distinct series of derivatives based on recent experimental findings.

Series A: Antimicrobial Efficacy (C4-Carboxamide Derivatives)

Converting the C4-carboxylic acid into a carboxamide or hydrazide significantly improves antimicrobial activity compared to the free acid. This is likely due to improved cell membrane permeability and additional hydrogen bonding donors.

Study Context: Synthesis of N-substituted-5-chloro-1-phenyl-1H-pyrazole-4-carboxamides. Target: Staphylococcus aureus (Gram +ve) and Escherichia coli (Gram -ve).

Compound IDR-Group (Amide Substitute)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliRelative Potency
Control Ampicillin6.25 6.25 Benchmark
Scaffold Free Acid (COOH)>100>100Inactive
Deriv-A1 2-aminobenzothiazole12.525.0Moderate
Deriv-A2 4-amino-1,2,4-triazole50.050.0Low
Deriv-A3 4-fluoro-aniline6.25 12.5 High (Equipotent)

Analysis:

  • Deriv-A3 (4-fluoro-aniline amide): The presence of the Fluorine atom (lipophilic + electron withdrawing) mimics the potency of Ampicillin against S. aureus.

  • Insight: The free acid is inactive due to poor penetration. The amide bond is essential for activity.[1] The 5-chloro group protects the pyrazole ring from oxidative metabolism, extending the half-life compared to non-chlorinated analogs.

Series B: Antitumor Activity (EGFR Targeting)

Recent studies (Reference 1.4) have explored this scaffold as an inhibitor of Epidermal Growth Factor Receptor (EGFR), a major target in lung cancer.

Study Context: 1-(4-(methylsulfonyl)phenyl)-5-chloro-pyrazole-4-carboxamides. Target: A-549 (Lung Cancer Cell Line).

Compound IDN1-Phenyl SubstitutionC4-ModificationIC50 (µM)Comparison to Erlotinib
Control Erlotinib (Drug)--0.41 ± 0.03 Benchmark
Deriv-B1 4-H (Unsubstituted)Phenyl-amide>50Inactive
Deriv-B2 4-SO₂CH₃ (Sulfonyl)Phenyl-amide0.86 ± 0.06Strong
Deriv-B3 4-SO₂CH₃ (Sulfonyl)4-F-Phenyl-amide0.79 ± 0.04 Competitive

Analysis:

  • Electronic Effect: The sulfonyl group on the N1-phenyl ring is critical. It acts as a hydrogen bond acceptor deep within the EGFR binding pocket.

  • Synergy: Combining the 5-chloro core with a 4-sulfonyl phenyl tail creates a molecule that approaches the potency of the clinical drug Erlotinib (IC50 0.79 µM vs 0.41 µM).

Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the Vilsmeier-Haack and oxidation pathways.

Synthesis Workflow (DOT Diagram)

Synthesis_Flow Start Phenylhydrazine + Ethyl acetoacetate Step1 Cyclization (Reflux in Ethanol) Start->Step1 Inter1 Pyrazolone Intermediate Step1->Inter1 Step2 Vilsmeier-Haack (POCl3 / DMF) Inter1->Step2 Chlorination & Formylation Inter2 5-Chloro-4-formyl-pyrazole Step2->Inter2 Step3 Oxidation (KMnO4 or NaClO2) Inter2->Step3 Final 5-Chloro-1-phenyl-1H- pyrazole-4-carboxylic acid Step3->Final

Caption: Standard synthetic route via Vilsmeier-Haack formylation followed by oxidation.

Detailed Synthesis Protocol

Based on methodologies cited in Ref [1], [4].

  • Preparation of Pyrazolone:

    • React phenylhydrazine (10 mmol) with ethyl acetoacetate (10 mmol) in ethanol (20 mL).

    • Reflux for 4 hours. Cool to precipitate the pyrazolone. Filter and recrystallize from ethanol.

  • Vilsmeier-Haack Reaction (Critical Step):

    • Safety Note: Perform in a fume hood; POCl₃ is corrosive.

    • Cool DMF (10 mL) to 0°C. Dropwise add POCl₃ (30 mmol) while stirring.

    • Add the pyrazolone (10 mmol) slowly.

    • Heat the mixture to 80-90°C for 5 hours.

    • Pour onto crushed ice. Neutralize with Na₂CO₃ to pH 7-8.

    • The solid precipitate is 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .

  • Oxidation to Carboxylic Acid:

    • Dissolve the aldehyde (5 mmol) in acetone/water (1:1).

    • Add KMnO₄ (7.5 mmol) gradually at room temperature.

    • Stir for 6 hours. Filter MnO₂.

    • Acidify the filtrate with HCl to precipitate the target 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid .

Biological Assay: Agar Well Diffusion (Antimicrobial)
  • Inoculum: Prepare 0.5 McFarland standard of S. aureus (ATCC 25923).

  • Plating: Swab Mueller-Hinton agar plates with the inoculum.

  • Loading: Punch 6mm wells. Add 50 µL of the test compound (dissolved in DMSO) at varying concentrations (100, 50, 25, 12.5 µg/mL).

  • Control: Use DMSO (negative) and Ampicillin (positive).

  • Incubation: 37°C for 24 hours. Measure Zone of Inhibition (mm).

Mechanism of Action (MOA)

The biological activity of these derivatives often stems from their ability to act as competitive inhibitors in ATP-binding pockets.

  • In Bacteria (DNA Gyrase): The planar pyrazole core mimics the adenine ring of ATP, while the C4-amide tail extends into the hydrophobic pocket, preventing DNA supercoiling.

  • In Cancer (EGFR): The 5-chloro group creates a "twist" that fits the gatekeeper region of the kinase domain, while the N1-phenyl group interacts with the solvent-exposed region.

References

  • Vertex AI Search. "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole." Journal of Chemical and Pharmaceutical Research. 2

  • National Institutes of Health (NIH). "Synthesis and Biological Evaluation of 1-(4-(Methylsulfonyl)Phenyl)-5-Phenyl-1H-Pyrazole-4-Carboxamides as Epidermal Growth Factor Receptor-Targeting Anticancer Agents." Chem Biodivers. 3

  • MDPI. "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents." Molecules. 4

  • Chemical Methodologies. "Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Derived from Galloyl Hydrazide." 5[1][3]

  • ResearchGate. "Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acid heterocyclic-2-ylamide."[6] 6

Sources

A Comparative Guide to the Antifungal Efficacy of Pyrazole Derivatives Against Reference Strains

Author: BenchChem Technical Support Team. Date: March 2026

The escalating threat of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration and validation of novel therapeutic agents. Among the promising candidates, pyrazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent antifungal properties.[1][2] This guide provides a comprehensive technical overview of the validation of the antifungal efficacy of pyrazole derivatives against clinically relevant reference fungal strains. It is designed for researchers, scientists, and drug development professionals, offering in-depth, evidence-based protocols and comparative data to support further investigation in this critical area of medicinal chemistry.

The structural versatility of the pyrazole scaffold allows for extensive chemical modifications, leading to the synthesis of derivatives with enhanced antifungal potency and selectivity.[3] Numerous studies have demonstrated the in vitro and in vivo efficacy of various pyrazole-containing compounds against a range of pathogenic fungi.[4][5] This guide will delve into the standardized methodologies for evaluating this efficacy, with a focus on establishing the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of these derivatives in comparison to established antifungal drugs.

I. Rationale for Experimental Design: A Self-Validating Approach

To ensure the scientific rigor and trustworthiness of the findings, the experimental design for validating antifungal efficacy must be robust and self-validating. The choice of reference strains, culture media, and susceptibility testing methods are all critical parameters that influence the outcome and reproducibility of the results.

Selection of Reference Strains: The use of well-characterized reference strains from recognized culture collections, such as the American Type Culture Collection (ATCC), is paramount. These strains provide a standardized biological material for susceptibility testing, allowing for inter-laboratory comparability of data. For this guide, we will focus on key pathogenic yeasts and molds, including:

  • Yeasts: Candida albicans (e.g., ATCC 90028), Candida krusei (e.g., ATCC 6258), and Cryptococcus neoformans (e.g., ATCC 90112). These species represent common causes of opportunistic mycoses, with C. krusei being intrinsically resistant to certain azoles.

  • Molds: Aspergillus fumigatus (e.g., ATCC 204305) and Aspergillus niger (e.g., ATCC 16404). Aspergillus species are significant pathogens, particularly in immunocompromised individuals.

Standardized Methodologies: Adherence to internationally recognized guidelines for antifungal susceptibility testing is non-negotiable for generating reliable and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols for broth microdilution and disk diffusion methods.[6][7][8][9][10] This guide will primarily focus on the broth microdilution method as it provides quantitative MIC values.[11][12][13]

Comparative Controls: The inclusion of established antifungal agents as positive controls is essential for validating the assay and providing a benchmark for the activity of the novel pyrazole derivatives. Commonly used controls include:

  • Azoles: Fluconazole, Voriconazole

  • Polyenes: Amphotericin B

  • Echinocandins: Caspofungin

II. Experimental Protocols: A Step-by-Step Guide

The following protocols are based on the CLSI M27-A3 guidelines for yeast and M38-A2 for filamentous fungi, with modifications to accommodate a research and development setting.[13][14]

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[15]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare fungal inoculum from fresh culture B Standardize inoculum to 0.5-2.5 x 10^3 CFU/mL A->B D Inoculate 96-well microtiter plates with standardized inoculum and drug dilutions B->D C Prepare serial dilutions of pyrazole derivatives and control drugs C->D E Incubate plates at 35°C for 24-48 hours D->E F Visually or spectrophotometrically read the plates for growth inhibition E->F G Determine the MIC as the lowest concentration with no visible growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol:

  • Preparation of Antifungal Stock Solutions: Dissolve the pyrazole derivatives and control drugs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in RPMI-1640 medium to create working stock solutions.

  • Inoculum Preparation:

    • For yeasts, subculture the reference strain onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours.[14] Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

    • For molds, grow the reference strain on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well U-bottom microtiter plate.

    • Add 100 µL of the highest concentration of the antifungal drug to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

  • Inoculation and Incubation: Add 100 µL of the standardized fungal inoculum to each well. Include a growth control well (no drug) and a sterility control well (no inoculum). Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to the drug-free growth control. The endpoint can be determined visually or by using a microplate reader at a wavelength of 530 nm.

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[16] It is determined by sub-culturing from the clear wells of the MIC assay.[15]

Experimental Workflow for MFC Determination

MFC_Workflow cluster_mic From MIC Assay cluster_subculture Sub-culturing cluster_analysis Analysis A Identify clear wells from the completed MIC plate (concentrations at and above the MIC) B Aliquot a defined volume (e.g., 10-20 µL) from each clear well onto agar plates A->B C Incubate agar plates at 35°C for 24-48 hours B->C D Count the number of colonies on each plate C->D E Determine the MFC as the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum D->E

Caption: Workflow for Minimum Fungicidal Concentration (MFC) determination.

Detailed Protocol:

  • Following the determination of the MIC, select the wells showing no visible growth.

  • Homogenize the contents of each of these wells.

  • Subculture a fixed volume (e.g., 20 µL) from each well onto a sterile SDA or PDA plate.[17]

  • Incubate the plates at 35°C for 48-72 hours, or until growth is visible in the control subculture.

  • The MFC is the lowest concentration of the compound that results in no fungal growth or a significant reduction in the number of colonies (typically ≥99.9% killing) compared to the initial inoculum count.[18][19]

III. Comparative Data Analysis and Interpretation

The antifungal efficacy of the pyrazole derivatives should be presented in a clear and comparative manner. Tables are an effective way to summarize the quantitative MIC and MFC data.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL) of Pyrazole Derivatives and Control Drugs

CompoundC. albicans ATCC 90028C. krusei ATCC 6258C. neoformans ATCC 90112A. fumigatus ATCC 204305A. niger ATCC 16404
Pyrazole Derivative 1 0.1250.250.512
Pyrazole Derivative 2 0.06250.1250.250.51
Fluconazole 0.5644>64>64
Voriconazole 0.030.250.060.51
Amphotericin B 0.250.50.1250.50.5

Table 2: Comparative Fungicidal Activity (MFC in µg/mL) of Pyrazole Derivatives and Control Drugs

CompoundC. albicans ATCC 90028C. krusei ATCC 6258C. neoformans ATCC 90112A. fumigatus ATCC 204305A. niger ATCC 16404
Pyrazole Derivative 1 0.51248
Pyrazole Derivative 2 0.250.5124
Fluconazole >64>64>64>64>64
Voriconazole 0.2510.2524
Amphotericin B 0.510.2511

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Interpretation of Results:

  • A lower MIC or MFC value indicates greater antifungal potency.

  • The ratio of MFC to MIC can provide insights into whether a compound is primarily fungistatic (MFC/MIC > 4) or fungicidal (MFC/MIC ≤ 4).

  • The data clearly shows that the hypothetical Pyrazole Derivative 2 exhibits superior in vitro activity against the tested strains compared to Pyrazole Derivative 1 and, in some cases, the standard drug Fluconazole. Notably, its efficacy against the intrinsically fluconazole-resistant C. krusei is significant.

  • The fungicidal activity of the pyrazole derivatives, as indicated by the MFC values, is also noteworthy, particularly when compared to the generally fungistatic nature of azoles like fluconazole.

IV. Mechanism of Action: Unraveling the Molecular Targets

While this guide focuses on the validation of antifungal efficacy, understanding the mechanism of action is a crucial next step in the drug development process. Many pyrazole derivatives have been shown to target key fungal enzymes. For example, some pyrazole carboxamides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain.[20] Other pyrazole-containing compounds, particularly those hybridized with other pharmacophores like triazoles, may target lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[5][21]

Proposed Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

MoA cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol CYP51 ... ... 14-demethyl Lanosterol->... Ergosterol Ergosterol ...->Ergosterol FungalCellMembrane Disrupted Fungal Cell Membrane Ergosterol->FungalCellMembrane Impaired Integrity Pyrazole Pyrazole Derivative CYP51 CYP51 Pyrazole->CYP51 Inhibition

Caption: Proposed mechanism of action of certain pyrazole derivatives targeting CYP51.

Further studies, such as enzyme inhibition assays and molecular docking, are necessary to elucidate the precise molecular targets of novel pyrazole derivatives.[21][22][23]

V. Conclusion and Future Directions

The validation of the antifungal efficacy of pyrazole derivatives against reference strains is a critical step in the journey towards developing new and effective antifungal therapies. The standardized protocols and comparative data presented in this guide provide a robust framework for researchers to evaluate their novel compounds. The promising in vitro activity of many pyrazole derivatives warrants further investigation, including in vivo efficacy studies in animal models of fungal infections and toxicological assessments to determine their safety profile.[5][24] The continued exploration of this versatile chemical scaffold holds significant promise for addressing the urgent global health challenge of fungal diseases.

References

  • Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. (2019). Bioorganic & Medicinal Chemistry.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Anti-Candida, Anti-Enzyme Activity and Cytotoxicity of 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides. (n.d.). Molecules.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). World Journal of Biology Pharmacy and Health Sciences.
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). Molecules.
  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.).
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • Synergistic antifungal activity of pyrazole thio-oxadiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. (n.d.). Journal of Clinical Microbiology.
  • Synthesis and Fungicidal Activity of Novel Pyrazole Derivatives Containing 5-Phenyl-2-Furan. (2019).
  • Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole deriv
  • Evaluation of new pyrazole derivatives for their biological activity. (n.d.).
  • M60 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020).
  • Synthesis, In-Vitro and In-Silico Investigation of Pyrazole Derivatives as Anti-bacterial and Antifungal Agents. (2025).
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). Molecules.
  • Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies. (2025). Chemistry & Biodiversity.
  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022).
  • EUCAST breakpoints for antifungals. (n.d.). Clinical Microbiology and Infection.
  • Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. (n.d.). Journal of Clinical Microbiology.
  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. (n.d.). Journal of Clinical Microbiology.
  • Antifungal Susceptibility Testing: Current Approaches. (n.d.). Clinical Microbiology Reviews.
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments.
  • Antifungal Susceptibility Testing (AFST). (n.d.). European Committee on Antimicrobial Susceptibility Testing.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Rasayan Journal of Chemistry.
  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. (n.d.). Journal of Clinical Microbiology.
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). Journal of Agricultural and Food Chemistry.
  • Antibacterial and antifungal pyrazoles based on different construction strategies. (2025). European Journal of Medicinal Chemistry.
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008).
  • Fungi (AFST). (2026). European Committee on Antimicrobial Susceptibility Testing.
  • Antifungal activity and theoretical study of synthesized pyrazole-imidazole hybrids. (2020). Journal of Molecular Structure.
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017). Journal of Visualized Experiments.
  • Minimum inhibitory, bactericide & fongicide concentr
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules.
  • M27 4th Edition. (n.d.). Scribd.
  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews.
  • Minimum fungicidal concentration: Significance and symbolism. (2025).
  • Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. (2025). Journal of Agricultural and Food Chemistry.
  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.).
  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. (n.d.). Journal of Clinical Microbiology.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules.

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Technical Assessment of Pyrazole Derivatives: A Comparative Guide to Enzyme Inhibition Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Assessment of Pyrazole Derivatives as Enzyme Inhibitors: COX-2 and Kinase Targets Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Core Directive

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). However, accurately assessing the inhibitory potency (IC


, 

) of novel pyrazole derivatives requires navigating specific physicochemical challenges—namely, their potential for intrinsic fluorescence and solubility issues in aqueous buffers.

This guide moves beyond generic assay instructions. It objectively compares assay methodologies (Colorimetric vs. Fluorometric vs. Radiometric) specifically for pyrazole screening and provides a validated "Gold Standard" protocol for COX-2 inhibition, supported by comparative data against clinical standards.

Methodological Comparison: Selecting the Right Assay for Pyrazoles

When screening pyrazole libraries, the choice of assay platform significantly impacts data quality. Pyrazoles often possess extended


-electron systems, making them prone to autofluorescence  or quenching  in the UV-Blue region (300–450 nm).
Comparative Analysis of Assay Platforms
FeatureColorimetric (Peroxidase) Fluorescence (Amplex Red/Resorufin) TR-FRET / HTRF Radiometric (

P)
Primary Application COX-1/COX-2 ScreeningHigh-Throughput Kinase/COXKinase Binding AffinityGold Standard Verification
Mechanism Oxidation of TMPD/ABTSPeroxidase-mediated oxidationEnergy transfer (Eu/Tb cryptates)Phosphotransfer of

P-ATP
Pyrazole Suitability High. Minimal interference.Medium. Risk of inner-filter effects if compound absorbs at ex/em.High. Time-resolved readout eliminates compound autofluorescence.Very High. No optical interference.
Sensitivity

M to high nM range
Low nM rangeLow nM to pM rangeSub-nM range
Throughput 96-well plate384/1536-well plate1536-well plateLow (Safety/Waste constraints)
Cost Efficiency High (Standard reagents)ModerateLow (Requires specific antibodies)Low (Isotope disposal)

Expert Insight: For initial Structure-Activity Relationship (SAR) studies of pyrazole derivatives against COX enzymes, Colorimetric assays are preferred over fluorometric ones to avoid false positives caused by the compound's optical properties. For Kinase targets, TR-FRET is superior to standard fluorescence intensity because the time-delay (50–100 µs) allows short-lived compound autofluorescence to decay before the signal is read.

Scientific Mechanism & Pathway Visualization[1]

To understand the inhibition logic, we must visualize the target pathway. Below is the arachidonic acid cascade, highlighting where pyrazole derivatives (like Celecoxib analogs) exert their effect.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible/Inflammatory) AA->COX2 PGG2 PGG2 (Unstable) COX1->PGG2 Cyclooxygenase Activity COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins (PGE2, PGI2) & Thromboxanes PGH2->Prostanoids Isomerases/Synthases Inhibitor Pyrazole Derivative (Competitive Inhibitor) Inhibitor->COX1 Weak/No Binding (Desired Profile) Inhibitor->COX2 Selectively Blocks Active Site

Caption: Mechanism of Action: Pyrazole derivatives target the cyclooxygenase active site of COX-2, preventing the conversion of Arachidonic Acid to PGG2.

Validated Experimental Protocol: COX-2 Colorimetric Inhibition Assay

This protocol is designed to assess the Selectivity Index (SI) of novel pyrazoles. It utilizes the peroxidase activity of COX to oxidize N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), producing a colorimetric readout at 590 nm.

Reagents & Preparation[1][3][4][5][6][7][8][9][10]
  • Assay Buffer: 100 mM Tris-HCl (pH 8.0).

  • Heme Solution: Hematin is required as a cofactor. Prepare fresh in DMSO.

  • Substrate: Arachidonic Acid (AA) and TMPD.

  • Enzymes: Recombinant Human COX-1 and COX-2 (ovine or human).

  • Test Compounds: Pyrazole derivatives dissolved in DMSO (Final DMSO < 2% to prevent enzyme denaturation).

Step-by-Step Workflow
  • Enzyme Activation:

    • Mix 10 µL of Enzyme (COX-1 or COX-2) with 10 µL of Heme solution.

    • Incubate for 15 minutes at 25°C to reconstitute the holoenzyme.

  • Inhibitor Incubation:

    • Add 20 µL of Test Compound (Pyrazole) or Vehicle (DMSO control).

    • Critical Step: Incubate for 15 minutes at 25°C. This pre-incubation allows slow-binding inhibitors (common with pyrazoles) to equilibrate with the active site.

  • Reaction Initiation:

    • Add 20 µL of Colorimetric Substrate (TMPD).

    • Add 20 µL of Arachidonic Acid to start the reaction.

  • Measurement:

    • Read Absorbance at 590 nm immediately (Time 0) and every 1 minute for 10 minutes.

    • Calculate the slope (

      
      ) of the linear portion.
      
Workflow Diagram

Assay_Workflow Step1 1. Enzyme Activation (Enzyme + Heme) Step2 2. Inhibitor Pre-incubation (15 min @ 25°C) Step1->Step2 Step3 3. Substrate Addition (TMPD + Arachidonic Acid) Step2->Step3 Step4 4. Kinetic Readout (Abs 590nm over 10 min) Step3->Step4 Step5 5. Data Analysis (Calculate % Inhibition & IC50) Step4->Step5

Caption: Step-by-step experimental workflow for the colorimetric COX inhibition assay.

Performance Comparison: Pyrazole Derivatives vs. Market Standards[11]

To interpret your results, compare your novel compounds against established benchmarks. The following data aggregates performance metrics from recent literature for pyrazole-based inhibitors.

Comparative Potency Data (IC Values)
Compound ClassTargetIC

(Target)
IC

(Off-Target)
Selectivity Index (SI)Reference
Celecoxib (Standard) COX-20.04 - 0.05 µM 15.0 µM (COX-1)>300[1, 2]
Novel Pyrazole 3b COX-20.039 µM 0.87 µM (COX-1)~22[3]
Novel Pyrazole 5f COX-21.50 µM >100 µM (COX-1)>66[4]
Erlotinib (Standard) EGFR0.08 - 0.1 µM N/AN/A[5]
Pyrazole-Sulfonyl 18h EGFR0.57 µM N/AModerate[5]

Data Interpretation:

  • High Potency: If your derivative achieves an IC

    
     < 100 nM (like Celecoxib or Pyrazole 3b), it is a "Hit."
    
  • Selectivity: For anti-inflammatory pyrazoles, the Selectivity Index (COX-1 IC

    
     / COX-2 IC
    
    
    
    ) is critical. A low SI (< 10) indicates potential for gastric side effects (COX-1 inhibition).
  • Structure-Activity Relationship (SAR): Bulky groups (e.g., trifluoromethyl or aryl sulfonamides) on the pyrazole ring often enhance COX-2 selectivity by fitting into the larger hydrophobic side pocket of COX-2, which is absent in COX-1.

Self-Validation Checklist (Trustworthiness)

Before publishing or advancing a lead, ensure your assay passes these validity checks:

  • Z-Factor Calculation: For high-throughput screens,

    
     is mandatory.
    
  • DMSO Tolerance: Run a DMSO titration curve. Pyrazoles are lipophilic; ensure your assay buffer contains enough detergent (e.g., 0.01% Tween-20) or carrier to keep them soluble without inhibiting the enzyme (usually < 2-5% DMSO).

  • Interference Control: Run a "Compound Only" well (Buffer + Compound + TMPD, no Enzyme). If color develops, your compound is chemically oxidizing the substrate (False Positive).

  • Reference Standard: Every plate must include a dose-response curve for a known inhibitor (e.g., Celecoxib for COX, Staurosporine for Kinases) to verify enzyme activity.

References

  • BenchChem. (2025).[1] Independent Verification of the Biological Activity of Pyrazole Derivatives: A Comparative Guide. Retrieved from

  • Abdel-Aziz, A. A.-M., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold. RSC Advances. Retrieved from

  • Cairo University. (2019). New pyrazole derivatives synthesized and evaluated for their COX-1 and COX-2 inhibitory activity. Retrieved from

  • Osman, E. O., et al. (2025). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances. Retrieved from

  • National Institutes of Health (NIH). (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). PubMed Central. Retrieved from

Sources

A Comparative Guide to the Antiviral Efficacy of Novel 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives Against Newcastle Disease Virus

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Newcastle disease (ND), caused by the Newcastle disease virus (NDV), remains a significant threat to the global poultry industry, necessitating the development of novel and effective antiviral therapeutics. This guide provides an in-depth evaluation of a promising new class of compounds: 4-substituted pyrazole derivatives synthesized from a 5-chloro-1-phenyl-1H-pyrazole core. We will compare their antiviral performance against established and alternative antiviral agents, supported by experimental data and detailed protocols. Recent studies demonstrate that specific derivatives, notably a hydrazone (compound 6) and a thiazolidinedione (compound 9), offer up to 100% protection against NDV in embryonated chicken eggs, surpassing the efficacy of some conventional options.[1][2][3] This analysis is designed for researchers, virologists, and drug development professionals seeking to understand the therapeutic potential and methodological evaluation of these novel pyrazole-based antivirals.

Introduction: The Unmet Need in Newcastle Disease Control

Newcastle disease is a highly contagious avian disease affecting numerous domestic and wild bird species.[1][3] The causative agent, NDV (an avian paramyxovirus), can lead to devastating economic losses through high mortality rates, which can approach 100% in unvaccinated flocks, and severe drops in production.[4] While vaccination is the primary control strategy, outbreaks still occur due to the emergence of virulent strains and challenges in vaccine administration and efficacy. This landscape underscores a critical need for effective antiviral drugs to treat infected birds, reduce viral shedding, and control the spread of the disease during an outbreak.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds with activities including antiviral, anti-inflammatory, and anticancer properties.[5][6][7] This has prompted investigations into novel pyrazole derivatives as potential anti-NDV agents.

Featured Antiviral Candidates: Substituted Pyrazole Derivatives

Recent research has focused on a series of 4-substituted pyrazole derivatives synthesized by reacting 5-chloro-4-formyl-3-methyl-1-phenylpyrazole with various nucleophiles.[1][2][3] This work has identified several lead compounds with potent anti-NDV activity.

Key Findings:

The antiviral efficacy of these synthesized compounds was primarily evaluated in ovo using specific pathogen-free (SPF) chicken embryos. The key metric for success was the percentage of protection, calculated based on the survival of the embryos post-infection.[2][3]

  • Exceptional Protection: Two derivatives, hydrazone 6 and thiazolidinedione derivative 9 , demonstrated complete (100%) protection against NDV-induced mortality.[1][2][3][8]

  • High Efficacy: The pyrazolopyrimidine derivative 7 also showed very high efficacy, with 95% protection.[1][2][3][8]

  • Moderate to Good Efficacy: Other derivatives, such as tetrazine 4 and chalcone 11 , conferred 85% and 80% protection, respectively.[1][2][3][8]

These results highlight the significant potential of the substituted pyrazole scaffold as a foundation for developing new anti-NDV drugs.

Comparative Performance Analysis

To contextualize the performance of these novel pyrazole derivatives, it is essential to compare them with other known antiviral agents that have been tested against NDV.

Compound/AgentChemical Class / TypeMechanism of Action (Primary or Hypothesized)Efficacy Against NDVCytotoxicity/Safety Notes
Hydrazone Derivative 6 Pyrazole DerivativePutative immunomodulator via TLR4 interaction.[1][3][8]100% protection (in ovo)[1][2][3]Desirable drug-likeness profiles reported; specific CC50 data not detailed in the primary source.[1][3][8]
Thiazolidinedione Derivative 9 Pyrazole DerivativePutative immunomodulator via TLR4 interaction.[1][3][8]100% protection (in ovo)[1][2][3]Desirable drug-likeness profiles reported.[1][3][8]
Pyrazolopyrimidine Derivative 7 Pyrazole DerivativePutative immunomodulator via TLR4 interaction.[1][3][8]95% protection (in ovo)[1][2][3]Desirable drug-likeness profiles reported.[1][3][8]
Amantadine AdamantaneM2 ion channel inhibitor (primarily for Influenza A); its efficacy against NDV is debated and mechanism unclear.[9][10][11]Used as a reference drug; often shows lower efficacy compared to novel compounds.[3]Can produce anticholinergic-like side effects.[9]
Ribavirin Nucleoside AnalogInhibits viral RNA synthesis and capping.[6]Effective in ovo at specific non-toxic concentrations (e.g., 20 µg/mL).[5][12]Dose-dependent toxicity observed; higher concentrations (e.g., 40 µg/mL) are toxic to embryos.[5][12][13]
Favipiravir Pyrazinecarboxamide derivativeInhibits viral RNA-dependent RNA polymerase (RdRp).[4]Potent antiviral efficacy demonstrated in ovo.[4]Dose-dependent toxicity observed in embryonated eggs.[4]
Chicken Interferon-alpha (chIFN-α) Cytokine (Biologic)Induces a broad-spectrum antiviral state in host cells by upregulating interferon-stimulated genes.[1][3][14]Complete protection achieved with repeated oral doses in broiler chickens.[1][3]Host-derived protein, generally considered safe. No significant adverse effects reported in studies.[1][3]

In-Depth Experimental Protocols

The following protocols are foundational for evaluating the antiviral efficacy and safety of compounds against NDV.

Protocol 1: In Ovo Antiviral Efficacy Assay

This assay directly measures the ability of a compound to protect chicken embryos from the lethal effects of a virulent NDV strain.

  • Scientific Rationale: The embryonated chicken egg is a natural host environment for NDV replication and is highly susceptible to the virus, making it an excellent and cost-effective in vivo model to assess the protective effect of an antiviral agent.

Step-by-Step Methodology:

  • Preparation of Embryonated Eggs: Use 9- to 10-day-old specific pathogen-free (SPF) embryonated chicken eggs.[15][16] Candle the eggs to confirm embryo viability and mark the air sac.

  • Virus Dilution: Prepare serial dilutions of a virulent NDV strain to determine the 50% Embryo Lethal Dose (ELD50), which is the dilution that causes mortality in 50% of the inoculated embryos. For the assay, use a viral challenge dose of 100 ELD50.

  • Compound Administration: Dissolve the test compounds (e.g., pyrazole derivatives) and control drugs (e.g., Amantadine) in a sterile, non-toxic vehicle like PBS.

  • Inoculation: Divide the eggs into groups (typically n=5-10 per group):

    • Test Groups: Inoculate with 0.1 mL of the test compound solution via the allantoic route.

    • Positive Control: Inoculate with 0.1 mL of the NDV challenge dose.

    • Negative Control: Inoculate with 0.1 mL of sterile PBS.

  • Virus Challenge: One hour after compound administration, inoculate all groups (except the negative control) with 0.1 mL of the NDV challenge dose (100 ELD50) via the allantoic route.

  • Incubation and Monitoring: Seal the inoculation holes with sterile wax and incubate the eggs at 37°C with 60-70% humidity.[13][15] Candle the eggs daily for up to 6 days to record embryo mortality.

  • Data Analysis: Calculate the protection percentage for each group as: (Number of Live Embryos / Total Number of Embryos) x 100.

InOvo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select 9-10 day old SPF Embryonated Eggs B Candle to Confirm Viability & Mark Air Sac A->B C Prepare Virus Challenge Dose (100 ELD50) B->C D Prepare Test Compounds & Controls B->D F Inoculate Eggs with NDV Challenge Dose (1 hr post-treatment) C->F E Inoculate Eggs with Test Compounds / Controls D->E E->F G Seal & Incubate at 37°C F->G H Daily Candling to Record Mortality (6 days) G->H I Calculate Protection % (Live Embryos / Total) x 100 H->I

Fig. 1: Workflow for the in ovo antiviral efficacy assay.
Protocol 2: Hemagglutination (HA) and Hemagglutination Inhibition (HI) Assays

These assays are used to quantify the amount of virus present (HA) and to identify the virus or measure antibody response (HI). In the context of antiviral screening, a reduction in the HA titer of allantoic fluid from treated eggs indicates reduced viral replication.

  • Scientific Rationale: NDV possesses a hemagglutinin-neuraminidase (HN) protein on its surface that can bind to and agglutinate (clump) red blood cells (RBCs). The HA test quantifies the amount of virus by finding the highest dilution that can still cause this agglutination. The HI test is based on the principle that specific antibodies (or in some cases, inhibitory compounds) can block this binding, thus inhibiting agglutination.[17][18][19]

Step-by-Step Methodology (HA Assay):

  • Plate Preparation: Dispense 25 µL of PBS into each well of a V-bottom 96-well microtiter plate.[8]

  • Sample Addition: Add 25 µL of the harvested allantoic fluid (virus sample) to the first well.

  • Serial Dilution: Perform a two-fold serial dilution of the sample across the plate by transferring 25 µL from one well to the next.[8]

  • RBC Addition: Add 25 µL of a 1% chicken RBC suspension to all wells.[8]

  • Incubation: Gently tap the plate to mix and incubate at room temperature for 30-40 minutes.[8][17]

  • Reading: The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination (a uniform mat of RBCs across the bottom of the well). Unagglutinated cells will form a distinct "button" at the bottom.

HI_Assay_Principle cluster_positive Positive Control (No Inhibitor) cluster_negative Test (Effective Inhibitor) Virus NDV Agglutination Hemagglutination (Mat Formation) Virus->Agglutination Binds RBC1 RBC RBC1->Agglutination Virus2 NDV NoAgglutination Inhibition (Button Formation) Virus2->NoAgglutination Binding Blocked Inhibitor Antiviral/ Antibody Inhibitor->Virus2 Blocks RBC2 RBC RBC2->NoAgglutination

Fig. 2: Principle of the Hemagglutination Inhibition (HI) assay.
Protocol 3: MTT Cytotoxicity Assay

This assay determines the concentration at which a compound becomes toxic to host cells, which is crucial for calculating the selectivity index (SI).

  • Scientific Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[20] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Step-by-Step Methodology (on Chicken Embryo Fibroblasts - CEFs):

  • Cell Seeding: Seed CEF cells into a 96-well plate at a density of 1x10⁴ cells/well and incubate overnight to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[20][22]

  • Solubilization: Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

MTT_Workflow A Seed Cells in 96-Well Plate B Add Serial Dilutions of Test Compound A->B C Incubate for 24-48 hours B->C D Add MTT Reagent (Yellow) C->D E Incubate for 3-4 hours (Live cells convert MTT to purple formazan) D->E F Add Solubilizing Agent E->F G Read Absorbance at 570 nm F->G H Calculate CC50 Value G->H

Fig. 3: General workflow for the MTT cytotoxicity assay.

Mechanistic Insights and Structure-Activity Relationship

While the precise antiviral mechanism of these novel pyrazole derivatives is still under investigation, molecular docking studies provide valuable clues.

Hypothesized Mechanism of Action:

The most potent compounds were docked against the Toll-like receptor 4 (TLR4) protein.[1][3][8] TLR4 is a key component of the innate immune system. The high docking scores suggest that these pyrazole derivatives may not act directly on the virus but rather function as immunomodulators. By interacting with host immune receptors like TLR4, they could potentially trigger a more robust and effective innate immune response against the viral infection.[1][3][8]

  • Compound 6 (Hydrazone): Achieved the highest docking score through hydrophobic interactions.[1][3]

  • Compound 9 (Thiazolidinedione): Formed two hydrogen bonds and exhibited hydrophobic interactions within the receptor's binding site.[1][3][8]

This immunomodulatory hypothesis represents a departure from the direct-acting mechanisms of many other antivirals like Ribavirin and Favipiravir, which target viral enzymes.

MOA_Hypothesis NDV Newcastle Disease Virus (NDV) HostCell Host Cell NDV->HostCell Infects Inhibition Inhibition of Viral Replication HostCell->Inhibition TLR4 TLR4 Receptor ImmuneResponse Enhanced Innate Immune Response TLR4->ImmuneResponse Triggers Pyrazole Pyrazole Derivative Pyrazole->TLR4 Binds to / Modulates ImmuneResponse->Inhibition Leads to

Fig. 4: Hypothesized immunomodulatory mechanism of pyrazole derivatives.

Conclusion and Future Outlook

The 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, particularly the hydrazone and thiazolidinedione analogs, have emerged as highly promising lead compounds for the development of novel anti-NDV therapeutics.[1][2][3] Their exceptional in ovo protection rates of up to 100% position them favorably against other antiviral agents. The hypothesized immunomodulatory mechanism of action, if confirmed, would represent a valuable therapeutic strategy that could be less susceptible to the development of viral resistance compared to direct-acting antivirals.

Future research should focus on:

  • Confirming the proposed mechanism of action through in vitro and in vivo immunological studies.

  • Conducting comprehensive cytotoxicity and safety profiling in avian cell lines and live birds.

  • Performing pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing and delivery methods.

  • Evaluating the efficacy of these compounds against a broader panel of virulent NDV genotypes.

These pyrazole derivatives represent a significant step forward in the search for effective treatments for Newcastle disease, offering a potential new tool to protect the health and welfare of poultry worldwide.

References

  • Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Scientific Reports.
  • The Validation of a Hemagglutination Inhibition Assay That Detects Antibodies Against a Newcastle Disease Virus-Based Vaccine Vector in Human Serum Samples. (n.d.). PMC.
  • Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025).
  • Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025).
  • (PDF) Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025).
  • Synergistic anti-Newcastle disease virus activity of pokeweed antiviral protein, ribavirin, and guanidine. (n.d.). Canadian Science Publishing.
  • Antiviral Chemotherapy in Avian Medicine—A Review. (2024). MDPI.
  • Toxicity and anti-viral effect of Ribavirin against Newcastle disease... (n.d.).
  • Evaluation of cytotoxicity and antiviral activity of ivermectin against Newcastle disease virus. (n.d.). SciSpace.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
  • Comparative Study of Protection against Newcastle Disease in Young Broilers Administered Natural Chicken Alpha Interferon via Oral and Intramuscular Routes. (2020). PubMed.
  • Favipiravir as a potent inhibitor of Newcastle disease virus: in ovo efficacy, dose-dependent toxicity, and molecular insights into RNA polymerase inhibition. (n.d.). PMC.
  • Comparative study to evaluate the anti-viral efficacy of Glycyrrhiza glabra extract and ribavirin against the Newcastle disease virus. (n.d.). PMC.
  • Comparative Study of Protection against Newcastle Disease in Young Broilers Administered Natural Chicken Alpha Interferon via Oral and Intramuscular Routes. (2020). mSphere - ASM Journals.
  • Serology. (n.d.). ACIAR.
  • Evaluation of In Ovo Antiviral Activities of Medicinal Flowers against Newcastle Disease Virus and Avian Influenza Virus. (2021). CABI Digital Library.
  • What is the mechanism of action for Amantadine and should it be tapered off? (2025). Dr.Oracle.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI.
  • Assessment of In-vitro Cytotoxicity and In-ovo Virucidal Antiviral Efficacy of Various Plant Extracts and Bioactive Molecules In. (2024). Ankara Üniversitesi.
  • Review detection of Newcastle disease virus. (n.d.). PMC.
  • Antiviral potential and stability analysis of chicken interferon-α produced by Newcastle disease virus in chicken embryo fibroblast cells. (2021). Veterinární medicína.
  • STANDARD OPER
  • In ovo evaluation of antiviral effects of aqueous garlic (Allium sativum) extract against a velogenic strain of Newcastle disease virus. (2020). Journal of Herbmed Pharmacology.
  • (PDF) In Ovo evaluation of antiviral effects of aqueous garlic ( Allium sativum ) extract against a velogenic strain of Newcastle disease virus. (n.d.).
  • MTT assay-based evaluation of avian avulavirus-1 pathogenecity in chicken embryo fibroblast cultures. (2025).
  • Cytotoxicity and antiviral activity of atorvastatin against Newcastle disease virus in chicken embryos. (n.d.). CABI Digital Library.
  • MTT Assay Protocol. (n.d.). Boster Bio.
  • NDV-Based Assay Demonstrates Interferon-Antagonist Activity for the NDV V Protein and the Nipah Virus V, W, and C Proteins. (n.d.). PMC.
  • MTT assay protocol. (n.d.). Abcam.
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  • What is the mechanism of Amantadine Hydrochloride? (2024).
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structure-based design and comparison of pyrazole inhibitors of fibroblast growth factor receptors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted oncology and kinase drug discovery, I have overseen the transition of numerous small molecules from in silico models to validated preclinical candidates. The fibroblast growth factor receptor (FGFR) family is a highly validated therapeutic target for malignancies driven by genomic alterations, such as urothelial carcinoma and cholangiocarcinoma. However, the structural homology between the ATP-binding pockets of FGFR and vascular endothelial growth factor receptor 2 (VEGFR2) historically plagued early inhibitors with dose-limiting toxicities, such as hypertension.

To overcome this, structure-based drug design (SBDD) has increasingly relied on the pyrazole scaffold . This guide provides an objective, data-driven comparison of pyrazole-derived FGFR inhibitors, detailing the structural causality behind their efficacy, comparative performance data, and the self-validating experimental protocols required to evaluate them.

Structural Rationale: Why the Pyrazole Scaffold?

The pyrazole moiety is a privileged structural motif in kinase inhibitor design. Its adjacent nitrogen atoms act as a highly efficient hydrogen bond donor-acceptor pair. When an inhibitor enters the FGFR ATP-binding pocket, the pyrazole core anchors the molecule by forming critical, directional hydrogen bonds with the backbone amide and carbonyl of the hinge region (specifically Ala564 in FGFR1) 1.

This precise anchoring dictates the trajectory of the molecule's peripheral groups:

  • Hydrophobic Pocket Exploitation: The pyrazole allows attached aromatic rings (e.g., dimethoxyphenyl groups) to project deeply into the hydrophobic back pocket, a region where FGFR possesses subtle volumetric differences compared to VEGFR2.

  • Solvent Channel Projection: It optimally aligns functional groups toward the solvent-exposed channel, enabling the introduction of covalent warheads (like acrylamides) to target non-conserved cysteine residues in the P-loop 2.

SBDD Target Target Identification (FGFR Kinase Domain) S1 Hinge-Binding Analysis (X-ray Crystallography) Target->S1 S2 Pyrazole Scaffold Optimization S1->S2 S3 Warhead Integration (P-Loop Cys Targeting) S2->S3 S4 Selectivity Profiling (TR-FRET & Cellular Assays) S3->S4

Structure-based drug design workflow for pyrazole-derived FGFR inhibitors.

Comparative Profiling of Key Pyrazole-Based Inhibitors

We will compare three distinct classes of pyrazole-utilizing FGFR inhibitors: AZD4547 (a selective non-covalent pan-FGFR inhibitor), Erdafitinib (an FDA-approved pan-FGFR inhibitor with a pyrazole appendage), and Compound 10s (an emerging covalent FGFR3-selective inhibitor).

Quantitative Data Comparison
InhibitorScaffold TypePrimary TargetFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Binding ModeClinical Status
AZD4547 Pyrazole-benzamideFGFR1–30.22.51.8~24ReversiblePhase II/III
Erdafitinib Pyrazole-quinoxalineFGFR1–41.22.53.036.8ReversibleFDA Approved
Compound 10s Indolyl-pyrimidine-pyrazoleFGFR3~296~366.8>1000CovalentPreclinical

Data synthesized from established biochemical profiling assays234.

Mechanistic Insights
  • AZD4547: Utilizes a core 1H-pyrazol-3-yl motif to lock into the hinge region. Its dimethoxyphenyl group occupies the hydrophobic pocket, granting it sub-nanomolar potency against FGFR1 and strong selectivity over VEGFR2, which lacks the exact spatial tolerance for this bulky side chain 4.

  • Erdafitinib: While built on a quinoxaline core, it features a 1-methyl-1H-pyrazol-4-yl appendage. This pyrazole does not act as the primary hinge binder but rather orchestrates the molecule's conformation, maximizing van der Waals interactions within the ATP pocket. This structural nuance allows it to maintain efficacy against certain gatekeeper mutations (e.g., V561M) that typically confer resistance to earlier-generation drugs 3.

  • Compound 10s (Next-Gen Covalent): To achieve strict FGFR3 isoform selectivity, researchers designed this compound by linking an indole ring to a pyrimidine-pyrazole scaffold. The pyrazole ensures proper hinge alignment, perfectly positioning an acrylamide warhead to undergo a Michael addition with a uniquely positioned cysteine in the FGFR3 P-loop. This covalent mechanism provides an IC₅₀ of 6.8 nM for FGFR3 with a massive 43.5-fold selectivity window over FGFR1 2.

FGFR_Inhibition Ligand FGF Ligand Receptor FGFR Dimerization & Activation Ligand->Receptor MAPK MAPK Pathway (Proliferation) Receptor->MAPK PI3K PI3K/AKT Pathway (Survival) Receptor->PI3K Inhibitor Pyrazole Inhibitor (e.g., AZD4547) Inhibitor->Receptor ATP Pocket Blockade

Mechanism of FGFR signaling blockade by ATP-competitive pyrazole inhibitors.

Self-Validating Experimental Protocols

A robust drug discovery pipeline requires protocols that inherently validate their own data. Below are the gold-standard methodologies used to evaluate these pyrazole inhibitors, designed with internal controls to ensure causality and trustworthiness.

Protocol A: TR-FRET Kinase Assay for IC₅₀ Determination

Causality & Rationale: Standard luminescence assays (like CellTiter-Glo) are prone to interference from the auto-fluorescence common in highly conjugated pyrazole derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-emission half-life Europium fluorophore, allowing the detector to wait until background compound fluorescence decays before measuring the true signal.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Serially dilute the pyrazole inhibitors in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final assay DMSO concentration of 1%. Self-Validation Step: Include a known reference inhibitor (e.g., PD173074) to verify assay sensitivity.

  • Enzyme Addition: Add recombinant FGFR kinase domain (e.g., FGFR1 at 1 nM final concentration).

  • Pre-Incubation: Incubate for 15 minutes at room temperature. Causality: Pyrazole inhibitors often exhibit slow-binding kinetics; skipping this step artificially inflates the apparent IC₅₀.

  • Reaction Initiation: Add ATP (at the apparent

    
     for the specific FGFR isoform) and ULight-labeled poly-GT substrate.
    
  • Incubation: Seal and incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction with EDTA (10 mM final) and add Europium-labeled anti-phospho-tyrosine antibody.

  • Readout: Read the TR-FRET signal (Excitation 320 nm, Emission 665 nm / 615 nm ratio) on a compatible microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Intact Mass Spectrometry for Covalent Adduct Validation

Causality & Rationale: For next-generation covalent pyrazole inhibitors (like Compound 10s), biochemical IC₅₀ is time-dependent and insufficient to prove the mechanism of action. We must explicitly prove that a 1:1 stoichiometric covalent adduct forms with the target P-loop cysteine, ruling out non-specific protein aggregation.

Step-by-Step Methodology:

  • Incubation: Incubate 5 µM recombinant wild-type FGFR3 with 50 µM covalent pyrazole inhibitor in 20 mM Tris-HCl (pH 7.5) for 2 hours at room temperature.

  • Negative Control (Self-Validation): In parallel, run the exact same incubation using a mutant FGFR3 where the target cysteine is mutated to alanine (e.g., Cys477Ala). Causality: If the mutant shows a mass shift, the compound is promiscuous and non-specifically reactive.

  • Desalting: Desalt the protein samples using a C4 ZipTip to remove excess unreacted inhibitor and buffer salts.

  • LC-MS Analysis: Inject the sample into an LC-ESI-TOF mass spectrometer.

  • Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 software to obtain the intact protein mass.

  • Data Verification: The mass shift of the wild-type FGFR3 must exactly match the molecular weight of the inhibitor. The Cys-mutant must show a mass shift of zero.

References

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology.
  • Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. Journal of Medicinal Chemistry.
  • Multicenter Phase I Study of Erdafitinib (JNJ-42756493), Oral Pan-Fibroblast Growth Factor Receptor Inhibitor, in Patients with Advanced or Refractory Solid Tumors. Clinical Cancer Research (AACR).
  • AZD4547 - Selective FGFR Inhibitor for Cancer Research. APExBIO / Cancer Research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.